Ramiprilat-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDYTOTWMPBSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868971 | |
| Record name | 1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Ramiprilat-d5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ramiprilat-d5, a key analytical tool in pharmaceutical research. The document details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in bioanalytical assays.
Introduction to this compound
This compound is the deuterium-labeled form of Ramiprilat (B1678798). Ramiprilat is the active metabolite of Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] The incorporation of five deuterium (B1214612) atoms into the phenyl group of the Ramiprilat molecule results in a stable, isotopically-enriched compound with a higher molecular weight than its unlabeled counterpart.[3][4] This key characteristic makes this compound an ideal internal standard for quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies of Ramipril.[5][6]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are essential for method development and analytical instrumentation setup.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃D₅N₂O₅ | [3][4] |
| Molecular Weight | 393.49 g/mol | [3][4] |
| CAS Number | 1356837-92-7 | [3] |
| Appearance | White Solid | [7] |
| Purity | Typically ≥90% (by HPLC) | [4] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₅) for analogous Ramipril-d5 | [8] |
| Storage | 2-8°C Refrigerator | [4][7] |
Primary Use in Research: Internal Standard in Bioanalysis
The primary application of this compound in a research setting is as an internal standard for the quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices such as plasma and serum.[4][5] Its utility stems from the principles of isotope dilution mass spectrometry.
Key Advantages:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical behavior to the unlabeled Ramiprilat during sample preparation (e.g., extraction) and chromatographic separation. This co-elution ensures that any analyte loss during these steps is mirrored by the internal standard.
-
Mass Differentiation: Despite its similar behavior, this compound is readily distinguishable from the endogenous analyte by a mass spectrometer due to its higher mass. This allows for precise and accurate quantification.
-
Improved Accuracy and Precision: By correcting for variability in sample preparation and instrument response, the use of this compound as an internal standard significantly enhances the accuracy and precision of bioanalytical methods.[6]
Mechanism of Action of Ramiprilat
Ramiprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
The following diagram illustrates the RAAS pathway and the point of inhibition by Ramiprilat:
As depicted, Ramiprilat blocks the conversion of Angiotensin I to Angiotensin II. The reduction in Angiotensin II levels leads to vasodilation (widening of blood vessels) and decreased aldosterone secretion, which in turn reduces sodium and water retention. Both of these effects contribute to a lowering of blood pressure.
Experimental Protocol: Quantification of Ramiprilat in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of Ramiprilat in human plasma using this compound as an internal standard. This method is based on common practices in bioanalytical laboratories.[9][10][11]
Materials and Reagents
-
Ramiprilat and this compound reference standards
-
Human plasma (with K3 EDTA as anticoagulant)[9]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte from the complex biological matrix. Two common methods are protein precipitation and solid-phase extraction (SPE).
Method 1: Protein Precipitation [10]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE) [11]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
The following diagram illustrates a general experimental workflow:
LC-MS/MS Conditions
The following table provides typical parameters for the liquid chromatography and mass spectrometry analysis.
| Parameter | Typical Value |
| LC System | Agilent 1290 Infinity II HPLC or equivalent[9] |
| Column | Zorbax eclipse XDB-C8 (50×4.6 mm, 5 µm) or equivalent[12] |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium acetate solution[9] |
| Mobile Phase B | 0.1% Formic acid in Methanol[9] |
| Flow Rate | 0.600 mL/min[12] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 45°C[12] |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
| MRM Transition (Ramiprilat) | Q1: m/z 389.2 -> Q3: m/z 206.1[12] |
| MRM Transition (this compound) | Q1: m/z 394.2 -> Q3: m/z 211.1 (projected) |
Note: The MRM transition for this compound is projected based on the addition of 5 Daltons to the precursor and relevant fragment ions. Specific transitions should be optimized during method development.
Data Analysis
Quantification is achieved by calculating the ratio of the peak area of the analyte (Ramiprilat) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of Ramiprilat in the unknown samples is then determined by interpolation from this curve.[9]
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Ramipril. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This guide provides a foundational understanding of its properties, mechanism of action, and a practical framework for its application in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramipril Impurities | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Ramiprilat-d5 chemical structure and molecular weight.
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and applications of Ramiprilat-d5, a deuterated analog of the potent angiotensin-converting enzyme (ACE) inhibitor, Ramiprilat (B1678798). This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is the isotopically labeled form of Ramiprilat, where five hydrogen atoms on the phenyl group have been replaced with deuterium (B1214612). This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Ramiprilat in biological matrices.
Chemical Structure:
The IUPAC name for this compound is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid.
Molecular Formula: C₂₁H₂₃D₅N₂O₅
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 393.49 g/mol | [1] |
| Non-deuterated Molecular Weight | 388.5 g/mol | [2] |
| Ramiprilat Ki for ACE | 7 pM | [3][4] |
| Ramipril (B1678797) IC₅₀ for ACE | 5 nM | [5][6] |
| Ramiprilat IC₅₀ for cellular ACE | 2 nM | [7] |
| Ramiprilat Peak Plasma Conc. (after 5mg oral Ramipril) | 27.9 ± 24 ng/ml | [3] |
| Ramiprilat Time to Peak Plasma Conc. | 4.6 h | [3] |
| Ramiprilat Elimination Half-life (apparent) | 9-18 hours | [8] |
| Ramiprilat Elimination Half-life (terminal) | >50 hours | [8] |
| Ramiprilat Protein Binding | ~56% | [2] |
Mechanism of Action: ACE Inhibition
Ramiprilat is the active metabolite of the prodrug Ramipril and a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.
The mechanism of action involves the following steps:
-
Inhibition of Angiotensin II Formation: ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Ramiprilat competitively inhibits ACE, thereby reducing the levels of angiotensin II.
-
Vasodilation: Reduced levels of angiotensin II lead to the relaxation of blood vessels, which in turn lowers blood pressure.
-
Reduced Aldosterone (B195564) Secretion: Angiotensin II stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By inhibiting angiotensin II production, Ramiprilat indirectly reduces aldosterone levels, leading to decreased fluid volume and blood pressure.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by Ramiprilat leads to an accumulation of bradykinin, further contributing to vasodilation.
Signaling Pathway of ACE Inhibition
Caption: Mechanism of Ramiprilat in the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
Quantification of Ramiprilat in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the sensitive and specific quantification of Ramiprilat in human plasma.
Materials:
-
Human plasma samples
-
Ramiprilat analytical standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramiprilat: Monitor the specific parent-to-product ion transition.
-
This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 420.3 → 154.0 in negative mode).[2]
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Ramiprilat to this compound against the concentration of the Ramiprilat standards.
-
Determine the concentration of Ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of Ramiprilat using LC-MS/MS.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like Ramiprilat on ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Buffer: Sodium borate (B1201080) buffer (pH 8.3) containing NaCl
-
Ramiprilat (as the test inhibitor)
-
Hydrochloric acid (HCl) to stop the reaction
-
Ethyl acetate for extraction
-
Spectrophotometer or HPLC system for detection
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of ACE in the assay buffer.
-
Prepare a solution of the substrate HHL in the assay buffer.
-
Prepare a series of dilutions of Ramiprilat in the assay buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with the Ramiprilat solution (or buffer for the control) at 37°C for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid (the product of the reaction) with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the dried hippuric acid in a suitable solvent (e.g., water or mobile phase).
-
-
Detection and Calculation:
-
Spectrophotometric Method: Measure the absorbance of the hippuric acid at 228 nm.
-
HPLC Method: Separate and quantify the hippuric acid using a reversed-phase HPLC system with UV detection at 228 nm.
-
Calculate the percentage of ACE inhibition for each concentration of Ramiprilat using the following formula:
-
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of this compound
The synthesis of deuterated active pharmaceutical ingredients like this compound is a complex process that is often not publicly disclosed in detail. Generally, the synthesis involves introducing deuterium atoms at specific positions in a precursor molecule. For this compound, this would involve the use of a deuterated starting material for the phenyl group of the N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine moiety, which is then coupled with the (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid component, followed by hydrolysis of the ester group to yield the final deuterated Ramiprilat.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology and drug metabolism. Its use as an internal standard allows for the accurate and precise quantification of Ramiprilat in complex biological matrices, which is crucial for pharmacokinetic and bioequivalence studies. The well-understood mechanism of action of its non-deuterated counterpart, Ramiprilat, as a potent ACE inhibitor, makes it a valuable reference compound in the study of the Renin-Angiotensin-Aldosterone System and the development of new antihypertensive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic properties of the angiotensin converting enzyme inhibitor ramiprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Deuterium Labeling of Ramiprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797), and a detailed process for its deuterium (B1214612) labeling. This document includes experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.
Introduction
Ramipril is a prodrug that is metabolized in the liver by cleavage of its ester group to form the potent ACE inhibitor, Ramiprilat.[1] Ramiprilat's therapeutic effects in treating hypertension and heart failure are well-documented.[1][2] Deuterium-labeled analogs of pharmaceuticals, such as Ramiprilat-d5, are essential internal standards for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices.[3] This guide outlines the chemical pathways for synthesizing both unlabeled and deuterium-labeled Ramiprilat. The deuterium labeling is strategically placed on the phenyl ring, providing a stable isotopic signature for mass spectrometry-based analyses.[4]
Synthesis of Ramiprilat
The synthesis of Ramiprilat is achieved through the hydrolysis of its prodrug, Ramipril. The overall process involves the initial synthesis of Ramipril, which is then de-esterified to yield the active diacid metabolite, Ramiprilat.
Synthesis of Ramipril Intermediate: N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine
A key intermediate in the synthesis of Ramipril is N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine. Its preparation involves the reaction of L-alanine with a suitable phenylpropyl derivative.
Synthesis of Ramipril
The synthesis of Ramipril involves the coupling of the key intermediate, N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, with the bicyclic amino acid derivative, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is often used as its benzyl (B1604629) ester hydrochloride salt.[5] The coupling is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT).[5] The resulting Ramipril benzyl ester is then debenzylated via catalytic hydrogenation to yield Ramipril.[5]
Hydrolysis of Ramipril to Ramiprilat
The final step in the synthesis of Ramiprilat is the hydrolysis of the ethyl ester group of Ramipril. This is typically achieved under basic conditions.
Experimental Protocol: Base-Catalyzed Hydrolysis of Ramipril
-
Dissolution: Dissolve Ramipril in a suitable organic solvent such as methanol (B129727) or ethanol.
-
Base Addition: Add an aqueous solution of a base, for example, 1N sodium hydroxide (B78521) (NaOH), to the Ramipril solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization and Extraction: Once the hydrolysis is complete, neutralize the reaction mixture with an acid, such as 1N hydrochloric acid (HCl), to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Ramiprilat.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure Ramiprilat.
Synthesis of Deuterium-Labeled Ramiprilat (this compound)
The synthesis of this compound involves the incorporation of five deuterium atoms onto the phenyl ring of the molecule. This is achieved by using a deuterated starting material in the synthesis of the Ramipril precursor. The subsequent steps of coupling and hydrolysis are similar to the synthesis of unlabeled Ramiprilat.
Synthesis of Deuterated Intermediate: N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine
The key to synthesizing this compound is the use of a deuterated precursor. L-phenylalanine-d5, where the five hydrogens of the phenyl ring are replaced by deuterium, is a suitable starting material.[6] This deuterated amino acid is then used to synthesize N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine following established synthetic routes for the non-deuterated analog.
Synthesis of Ramipril-d5
The synthesis of Ramipril-d5 follows the same coupling procedure as for unlabeled Ramipril. The deuterated intermediate, N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, is coupled with (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester. The resulting Ramipril-d5 benzyl ester is then debenzylated.
Hydrolysis of Ramipril-d5 to this compound
The final step is the hydrolysis of the ethyl ester of Ramipril-d5 to yield this compound. The experimental protocol is analogous to the hydrolysis of unlabeled Ramipril.
Experimental Protocol: Hydrolysis of Ramipril-d5
-
Dissolution: Dissolve Ramipril-d5 in methanol.
-
Base Addition: Add 1N aqueous sodium hydroxide.
-
Reaction: Stir at room temperature and monitor by HPLC until completion.
-
Work-up: Neutralize with 1N HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting this compound by preparative HPLC or recrystallization.
Data Presentation
Table 1: Key Intermediates and Products
| Compound Name | Molecular Formula | Key Synthetic Step |
| N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | C₁₅H₂₁NO₄ | Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine. |
| (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | C₈H₁₃NO₂ | Resolution of the racemic mixture, often via diastereomeric salt formation. |
| Ramipril | C₂₃H₃₂N₂O₅ | Coupling of N-[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, followed by deprotection. |
| Ramiprilat | C₂₁H₂₈N₂O₅ | Hydrolysis of the ethyl ester of Ramipril. |
| L-Phenylalanine-d5 | C₉H₆D₅NO₂ | Starting material for deuterated synthesis. |
| N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine | C₁₅H₁₆D₅NO₄ | Synthesis using L-Phenylalanine-d5. |
| Ramipril-d5 | C₂₃H₂₇D₅N₂O₅ | Coupling using the deuterated N-acylamino acid intermediate. |
| This compound | C₂₁H₂₃D₅N₂O₅ | Hydrolysis of the ethyl ester of Ramipril-d5. |
Mandatory Visualizations
Synthesis Pathway of Ramiprilat
Caption: General synthetic pathway for Ramiprilat from key intermediates.
Deuterium Labeling Strategy for this compound
Caption: Workflow for the synthesis of deuterium-labeled this compound.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]
- 6. US20100324304A1 - Improved ramipril synthesis - Google Patents [patents.google.com]
Ramiprilat-d5 certificate of analysis and purity specifications.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis, purity specifications, and analytical methodologies for Ramiprilat-d5. It is designed to serve as a critical resource for professionals engaged in research, development, and quality control of this stable isotope-labeled internal standard.
Certificate of Analysis and Purity Specifications
This compound, the deuterated analog of Ramiprilat, is an essential internal standard for the quantitative analysis of Ramipril and its active metabolite, Ramiprilat, in biological matrices. A thorough understanding of its quality specifications is paramount for ensuring accurate and reproducible analytical results. The following tables summarize the key data typically found on a Certificate of Analysis (CoA) for this compound.
Table 1: General Product Information
| Parameter | Specification |
| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid |
| CAS Number | 1356837-92-7 |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ |
| Molecular Weight | 393.49 g/mol |
| Appearance | White to off-white solid |
| Storage Condition | 2-8°C, protected from light |
Table 2: Purity and Identification Specifications
| Test | Method | Specification |
| Chromatographic Purity | HPLC | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
| Solubility | - | Soluble in methanol, DMSO |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Ramiprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The inhibition of ACE prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. The signaling pathway below illustrates this mechanism.
Caption: this compound inhibits ACE, blocking Angiotensin II production.
Experimental Protocols for Quality Control
The quality and purity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chromatographic purity of this compound and to detect any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water). The specific gradient will depend on the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL).
-
Procedure: A blank (mobile phase), a system suitability standard, and the sample solution are injected into the HPLC system. The chromatograms are recorded, and the area of the main peak and any impurity peaks are integrated.
-
Calculation of Purity:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a powerful technique used to confirm the identity of this compound and to determine its isotopic purity.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions: Similar to the HPLC method described above, often with a faster gradient to ensure rapid elution.
-
Mass Spectrometer Settings:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for this compound (e.g., 394.2).
-
Product Ion (Q3): A characteristic fragment ion of this compound (e.g., 234.1).
-
Collision Energy: Optimized for the specific transition.
-
-
Sample Preparation: The sample is prepared as described for the HPLC analysis.
-
Procedure: The sample solution is injected into the LC-MS/MS system. The mass spectrometer is set to monitor the specific MRM transition for this compound. The presence of a peak at the expected retention time with the correct mass transition confirms the identity. Isotopic purity is assessed by monitoring for the presence of the non-deuterated Ramiprilat (m/z 389.2).
Experimental Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of a this compound sample, from receipt to final data analysis.
Caption: A typical workflow for the analysis of this compound.
This guide provides a foundational understanding of the key quality attributes and analytical methodologies for this compound. For specific applications, method validation and optimization are essential to ensure data of the highest quality and reliability.
An In-Depth Technical Guide to the Physical and Chemical Properties of Ramiprilat-d5
This technical guide provides a comprehensive overview of the physical and chemical properties of Ramiprilat-d5, a deuterated analog of Ramiprilat. Designed for researchers, scientists, and professionals in drug development, this document details its core characteristics, mechanism of action, and relevant experimental protocols.
Core Physical and Chemical Properties
This compound is the deuterated form of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1] The incorporation of five deuterium (B1214612) atoms into the phenyl group of the molecule results in a higher molecular weight compared to the parent compound. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of Ramiprilat in biological matrices by mass spectrometry-based assays.[1][2]
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃D₅N₂O₅ | [3] |
| Molecular Weight | 393.49 g/mol | [3] |
| CAS Number | 1356837-92-7 | [3][4] |
| Synonyms | This compound (Mixture of Diastereomers); (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid | [3] |
| Physical Form | Solid | [5] |
| Solubility | Chloroform: Slightly Soluble, Methanol: Slightly Soluble | [5] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years | [5] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Ramiprilat exerts its therapeutic effects by potently and competitively inhibiting the angiotensin-converting enzyme (ACE).[6][7] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[6][7]
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[8][9] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone (B195564).[8] Aldosterone promotes the retention of sodium and water by the kidneys, further contributing to elevated blood pressure.
By inhibiting ACE, Ramiprilat decreases the production of angiotensin II.[8][[“]] This leads to vasodilation (widening of blood vessels), reduced peripheral resistance, and consequently, a lowering of blood pressure.[9] The inhibition of ACE also leads to a decrease in aldosterone secretion, which can result in a slight increase in serum potassium.[8] Furthermore, ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[8][[“]] By inhibiting ACE, Ramiprilat increases the levels of bradykinin, which may further contribute to its antihypertensive effects.[9][[“]]
Figure 1: Mechanism of action of Ramiprilat within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols: Bioanalytical Quantification
This compound is primarily used as an internal standard for the quantification of Ramiprilat in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][11] This technique offers high sensitivity and selectivity for accurate drug concentration measurements, which is crucial for pharmacokinetic and toxicological studies.[11][12]
A general experimental workflow for the LC-MS/MS analysis of Ramiprilat using this compound is as follows:
-
Sample Preparation:
-
A known concentration of the internal standard, this compound, is spiked into the biological sample (e.g., plasma).
-
Proteins in the sample are precipitated to prevent interference with the analysis. This is often achieved by adding a solvent like acetonitrile (B52724) or methanol.[12]
-
The sample is then centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
-
Chromatographic Separation (LC):
-
The extracted sample is injected into a liquid chromatography system.
-
A reversed-phase column, such as a C18 column, is typically used to separate Ramiprilat and this compound from other components in the sample matrix.[12]
-
A mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous solution with a modifier (e.g., trifluoroacetic acid) is used to elute the compounds from the column.[12]
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Ramiprilat and this compound. Specific precursor-to-product ion transitions are monitored for each compound.
-
The peak area ratio of the analyte (Ramiprilat) to the internal standard (this compound) is calculated.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards with known concentrations of Ramiprilat and a fixed concentration of this compound.
-
The concentration of Ramiprilat in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.
-
Figure 2: General workflow for the bioanalytical quantification of Ramiprilat.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Ramiprilat D5 | CAS No- 1356837-92-7 | Simson Pharma Limited [simsonpharma.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ramipril Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. Ramipril - Wikipedia [en.wikipedia.org]
- 10. consensus.app [consensus.app]
- 11. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
Ramiprilat-d5 stability and recommended storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ramiprilat-d5. Given that this compound is the deuterated stable isotope-labeled internal standard corresponding to Ramiprilat, its stability profile is considered analogous to that of the non-labeled compound. This document synthesizes available data on Ramiprilat and its parent prodrug, Ramipril (B1678797), to provide a comprehensive understanding for research and drug development applications.
Core Stability and Recommended Storage
This compound, like its non-deuterated counterpart, requires controlled storage conditions to maintain its integrity and purity. The primary degradation pathways for Ramipril, which lead to the formation of Ramiprilat and subsequently other byproducts, are hydrolysis and cyclization, influenced by temperature, pH, and humidity.
Recommended Storage Conditions:
Based on manufacturer recommendations and certificates of analysis, the following storage conditions are advised for this compound:
| Condition | Temperature | Duration | Container Specification |
| Long-term Storage | 2-8°C (Refrigerator)[1][2] | As specified by the supplier | Well-closed container[1] |
| Handling & Transit | 25-30°C | Short-term | Well-closed container[1] |
Quantitative Stability Data (Derived from Ramipril Studies)
Forced degradation studies on the parent compound, Ramipril, provide critical insights into the stability of Ramiprilat, as Ramiprilat is a primary degradant. The following tables summarize the degradation of Ramipril under various stress conditions, indicating the conditions under which Ramiprilat is formed and its subsequent stability.
Table 1: Summary of Ramipril Degradation under Forced Stress Conditions
| Stress Condition | Duration | Temperature | Observations |
| Acidic Hydrolysis (0.1 N HCl) | 30 hours | Not specified | Degradation of Ramipril observed, with the formation of Ramiprilat and Ramipril diketopiperazine.[3] |
| Alkaline Hydrolysis (0.1 N NaOH) | Not specified | Not specified | Significant degradation of Ramipril into Ramiprilat (over 50%).[4] The alkaline medium has the greatest effect on this conversion.[4] |
| Neutral Hydrolysis (Water) | 30 hours | Not specified | Degradation of Ramipril is observed.[3] |
| Oxidative Stress (3% H₂O₂) | 7 days | 25 ± 2°C | Degradation of Ramipril is observed.[3] |
| Thermal Degradation (Solid State) | Not specified | 70°C | Degradation of Ramipril is observed.[3] |
| Photolytic Degradation (UV and VIS light) | Not specified | Not specified | Ramipril was found to be stable under photolytic conditions.[3] |
Table 2: Influence of pH on Ramipril Degradation in Solution
| pH of Buffer Solution | Temperature | Duration | Degradation Products Detected |
| 3 | 90°C | 1 hour | More than 0.2% of Ramipril-diketopiperazine.[4] |
| 5 | 90°C | 1 hour | More than 0.2% of Ramipril-diketopiperazine.[4] A nanoemulsion formulation was most stable at pH 5.[5] |
| 8 | 90°C | 1 hour | More than 1% of Ramiprilat (diacid).[4] |
Experimental Protocols
Detailed experimental methodologies for assessing the stability of Ramipril are crucial for researchers. The following protocols are adapted from published stability-indicating methods for Ramipril and can be applied to this compound.
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of the substance to identify potential degradation products and pathways.
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent such as methanol.
-
Acidic Hydrolysis : Dilute the stock solution with 0.1 N HCl and keep at room temperature for a specified period (e.g., 30 hours). Neutralize the solution before analysis.[3]
-
Alkaline Hydrolysis : Dilute the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.[3]
-
Neutral Hydrolysis : Dilute the stock solution with water and keep at room temperature for a specified period (e.g., 30 hours).[3]
-
Oxidative Degradation : Treat the stock solution with 3% H₂O₂ and store in the dark at room temperature for an extended period (e.g., 7 days).[3]
-
Thermal Degradation : Expose the solid this compound to a high temperature (e.g., 70°C) for a specified duration.[3]
-
Photolytic Stability : Expose a solution of this compound to UV and visible light.
-
Analysis : Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from its degradation products.
-
Chromatographic System : A standard HPLC system with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][6]
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) or sodium perchlorate (B79767) buffer) at a low pH (e.g., pH 2.4-2.6).[3][6] A common composition is methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[3]
-
Injection Volume : 20 µL.[6]
-
Analysis : The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Signaling Pathway and Experimental Workflow
The Renin-Angiotensin-Aldosterone System (RAAS)
Ramiprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.[7][8] The diagram below illustrates the RAAS pathway and the point of inhibition by Ramiprilat.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ramipril and Ramiprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797), and its active metabolite, ramiprilat (B1678798). The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Ramipril is a prodrug that is rapidly converted in the body to its active diacid metabolite, ramiprilat.[1][2] Ramiprilat is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] Understanding the pharmacokinetic and metabolic profile of both the prodrug and its active metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of ramipril and ramiprilat have been extensively studied in healthy volunteers and patient populations. The following tables summarize the key quantitative parameters.
Table 1: Pharmacokinetic Parameters of Ramipril and Ramiprilat after Oral Administration of Ramipril
| Parameter | Ramipril | Ramiprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours | [4] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | [5] |
| Area Under the Curve (AUC) | Dose-proportional over 2.5-20 mg | Dose-proportional over 2.5-20 mg | [5] |
| Bioavailability (Absolute) | 28% (compared to IV ramipril) | 44% (compared to IV ramiprilat) | [5] |
| Bioavailability (Extent of Absorption) | At least 50-60% | - | [4][5] |
| Protein Binding | ~73% | ~56% | [2][4] |
| Elimination Half-Life (t½) | - | Triphasic: - Initial (Distribution): 2-4 hours - Apparent (Elimination of free drug): 9-18 hours - Terminal (ACE-bound): >50 hours | [4] |
| Renal Clearance | - | Increased in healthy elderly patients | [1] |
| Primary Route of Excretion | Metabolites in urine (~60%) and feces (~40%) | Metabolites in urine (~60%) and feces (~40%) | [1][4] |
Note: The presence of food in the gastrointestinal tract does not significantly affect the extent of ramipril absorption but may reduce the rate of absorption.[4][5]
Metabolism
Ramipril is extensively metabolized, primarily in the liver, to its active form, ramiprilat, through the cleavage of its ester group.[1][3] Ramipril itself has very little ACE inhibitory activity. Further metabolism of both ramipril and ramiprilat occurs, leading to the formation of inactive metabolites, including diketopiperazine ester, diketopiperazine acid, and glucuronides of both ramipril and ramiprilat.[1][2] Approximately 60% of the administered dose and its metabolites are excreted in the urine, with the remaining 40% found in the feces, which includes both unabsorbed drug and metabolites eliminated via biliary excretion.[1][4]
Metabolic pathway of Ramipril.
Experimental Protocols
The quantification of ramipril and ramiprilat in biological matrices is predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for pharmacokinetic studies.
Bioanalytical Method: LC-MS/MS
A typical validated LC-MS/MS method for the simultaneous determination of ramipril and ramiprilat in human plasma involves the following steps:
-
Sample Preparation: Due to the complexity of the plasma matrix, a sample extraction step is necessary. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant is then collected for analysis.
-
Solid-Phase Extraction (SPE): A more selective method that involves passing the plasma sample through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent.
-
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase column, such as a C18 or C8, is typically used to separate ramipril and ramiprilat from other components in the extract.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The composition can be delivered in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation.
-
-
Mass Spectrometric Detection: The separated analytes from the chromatography column are introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]+) of ramipril and ramiprilat.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of each analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences and enhances sensitivity.
-
Table 2: Example of LC-MS/MS Method Parameters
| Parameter | Typical Conditions |
| Sample Preparation | Protein Precipitation with Methanol |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Ramipril: Specific precursor > product ion Ramiprilat: Specific precursor > product ion |
| Internal Standard | A structurally similar compound (e.g., a deuterated analog) is used to correct for variability in sample processing and instrument response. |
Pharmacokinetic Study Design
Pharmacokinetic studies of ramipril are typically conducted in healthy adult volunteers to characterize its ADME properties without the confounding factors of disease. A common study design is a randomized, open-label, two-period, crossover study.
A typical experimental workflow for a pharmacokinetic study.
Factors Influencing Pharmacokinetics
Renal Impairment
The elimination of ramiprilat is significantly affected by renal function. In patients with impaired renal function, the peak plasma concentrations and the area under the curve (AUC) of ramiprilat are increased, and its elimination half-life is prolonged.[4] Therefore, dose adjustments of ramipril are necessary in patients with renal impairment to avoid accumulation of the active metabolite.
Hepatic Impairment
In patients with impaired liver function, the conversion of ramipril to ramiprilat may be slowed down, leading to increased plasma levels of the prodrug.[1] However, the peak concentrations of ramiprilat are generally not significantly different from those in individuals with normal hepatic function.
Conclusion
Ramipril is a well-absorbed prodrug that undergoes extensive metabolism to its active form, ramiprilat. The pharmacokinetic profiles of both compounds are well-characterized, with ramiprilat exhibiting a long terminal elimination half-life, which allows for once-daily dosing. The primary route of elimination for the metabolites is through both urine and feces. It is imperative for researchers and clinicians to consider the influence of renal and hepatic function on the pharmacokinetics of ramipril and ramiprilat to ensure safe and effective use. The robust bioanalytical methods, such as LC-MS/MS, are essential for the accurate characterization of these compounds in biological matrices, supporting both preclinical and clinical drug development.
References
A Technical Guide to Commercially Available Ramiprilat-d5 for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of commercially available Ramiprilat-d5, its technical specifications, and its application in bioanalytical methods. This document aims to serve as a practical resource for sourcing this stable isotope-labeled internal standard and for implementing its use in experimental workflows.
Ramiprilat (B1678798), the active diacid metabolite of the prodrug ramipril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The deuterium-labeled analog, this compound, is an indispensable tool in pharmacokinetic and bioequivalence studies, enabling precise quantification of ramiprilat in biological matrices through mass spectrometry-based methods.
Commercially Available Sources and Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The following tables summarize the key quantitative data for this compound and its related deuterated prodrug, Ramipril-d5, to facilitate comparison and procurement.
Table 1: Commercial Suppliers and Quantitative Data for this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Unit Sizes |
| Simson Pharma | R020021 | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Certificate of Analysis provided | Inquire for details |
| Clearsynth | CS-O-06916 | 2021255-43-4 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Certificate of Analysis provided | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| BDG Synthesis | 130148 | 87269-97-4 (unlabelled) | C₂₁H₂₃D₅N₂O₅ | 393.49 | >98% (HPLC) | 10 mg, 25 mg |
| Cerilliant | B130148-10 | 2021255-43-4 | C₂₁H₂₃D₅N₂O₅ | 393.48 | Certificate of Analysis provided | 10 mg |
| Pharmaffiliates | PA STI 077190 | N/A | C₂₁H₂₃D₅N₂O₅ | 393.49 | Certificate of Analysis provided | Inquire for details |
| MyBioSource | MBS6074561 | N/A | Not Specified | Not Specified | Research Grade | 1 mg, 5x1 mg |
| Santa Cruz Biotechnology | sc-219941A | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Refer to Certificate of Analysis | Inquire for details |
| MedchemExpress | HY-A0115S1 | 2021255-43-4 | C₂₁H₂₃D₅N₂O₅ | 393.49 | Not Specified | 1 mg |
| LGC Standards | TRC-R111012 | 1356837-92-7 | Not Specified | Not Specified | Not Specified | Inquire for details |
| Sussex Research | SI180020 | 1356837-92-7 | C₂₁H₂₃D₅N₂O₅ | 393.49 | >95% (HPLC), >95% Isotopic Enrichment | Inquire for details |
Note: Some suppliers may offer the same CAS number for this compound. It is crucial to verify the lot-specific information on the Certificate of Analysis.
Table 2: Commercial Suppliers and Quantitative Data for Ramipril-d5 (Prodrug)
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Unit Sizes |
| Cayman Chemical | 25425 | 1132661-86-9 | C₂₃H₂₇D₅N₂O₅ | 421.5 | ≥99% deuterated forms (d₁-d₅) | 500 µg, 1 mg |
| MedchemExpress | HY-15558S | 1132661-86-9 | C₂₃H₂₇D₅N₂O₅ | 421.54 | Not Specified | 1 mg, 5 mg, 10 mg |
| LGC Standards | TRC-R111002 | 1132661-86-9 | Not Specified | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |
| Simson Pharma | Not Specified | 1132661-86-9 | C₂₃H₂₇D₅N₂O₅ | 421.54 | Certificate of Analysis provided | Inquire for details |
| Toronto Research Chemicals (TRC) | R111002 | 1132661-86-9 | Not Specified | Not Specified | Not Specified | 1 mg, 2.5 mg, 10 mg |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Ramiprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.
Experimental Protocol: Bioanalytical Method for Ramiprilat in Human Plasma by LC-MS/MS
The following is a representative protocol for the quantification of ramiprilat in human plasma using this compound as an internal standard (IS). This method is adapted from published bioanalytical procedures and is intended for research purposes.[1]
1. Materials and Reagents
-
Ramiprilat and this compound reference standards
-
Human plasma (with K3 EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ramiprilat and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a methanol:water (1:1 v/v) solution to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol:water (1:1 v/v) to a final concentration of 100 ng/mL.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard spiking solution.
-
Vortex the samples for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate ramiprilat from endogenous plasma components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramiprilat: Precursor ion (Q1) m/z 389.2 -> Product ion (Q3) m/z 206.1
-
This compound: Precursor ion (Q1) m/z 394.2 -> Product ion (Q3) m/z 211.1
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both ramiprilat and this compound.
-
Calculate the peak area ratio (ramiprilat/Ramiprilat-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of ramiprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioequivalence study of ramipril, which involves the quantification of its active metabolite, ramiprilat, using this compound as an internal standard.
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental needs, it is always recommended to consult the supplier's Certificate of Analysis and relevant scientific literature for detailed and validated methodologies.
References
A Technical Safety and Handling Guide for Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and core applications of Ramiprilat-d5. It is intended for laboratory personnel and professionals in the field of drug development who are familiar with handling chemical reagents. This compound is the deuterium-labeled form of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] It is primarily utilized as an internal standard for the quantification of Ramiprilat in biological samples using mass spectrometry techniques.[3]
Chemical and Physical Properties
This compound is a labeled ACE inhibitor.[2] Its physical and chemical characteristics are fundamental to its handling and storage.
| Property | Data | Source(s) |
| Chemical Name | (2S,3aR,6aR)-1-(((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid | [4] |
| CAS Number | 1356837-92-7 | [4] |
| Molecular Formula | C₂₁H₂₃D₅N₂O₅ | [4] |
| Molecular Weight | 393.5 g/mol | [4] |
| Appearance | Solid | [5] |
| Solubility | Chloroform: Slightly Soluble; Methanol: Slightly Soluble | [5] |
Hazard Identification and Safety Precautions
GHS Hazard Statements for Parent Compound (Ramipril):
-
H360: May damage fertility or the unborn child.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H373: May cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed.[6]
Precautionary Statements:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6][7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
| Control Parameter | Recommendation | Source(s) |
| Engineering Controls | Work should be performed under a fume hood or with local exhaust ventilation to minimize dust generation. Ensure adequate ventilation and provide accessible safety showers and eye wash stations. | [8][9] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A faceshield may be necessary if there is a potential for direct contact. | [4][7][8][9] |
| Skin Protection | Impervious gloves are recommended. Consider double gloving. Wear protective clothing or disposable suits to avoid skin contact. | [4][7][8][9] |
| Respiratory Protection | If dust is generated and occupational exposure limits are exceeded, use a suitable respirator (e.g., self-contained breathing apparatus). | [4] |
| Hygiene Measures | Immediately change contaminated clothing. Wash hands and face thoroughly after handling. Apply preventive skin protection. |
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measure | Source(s) |
| Inhalation | Remove to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention. | [4][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician. | [4] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Call an ophthalmologist. | [4] |
| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek immediate medical assistance for gastric lavage. | [4][9] |
Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are essential to maintain the integrity of the compound and ensure laboratory safety.
| Aspect | Procedure | Source(s) |
| Handling | Avoid open handling and minimize dust generation.[9] Avoid inhalation and contact with skin, eyes, and clothing.[8][9] Ground all bulk transfer equipment.[9] | |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is at -20°C for long-term stability.[5][10] The product should be stored locked up.[7] | |
| Accidental Release | Evacuate non-essential personnel.[9] Wear appropriate PPE, including a self-contained breathing apparatus.[4] Avoid dust formation.[4] Cover drains to prevent entry into sewers. Collect, bind, and pump off spills. Clean the affected area and dispose of waste properly. | |
| Firefighting | Use carbon dioxide, dry chemical powder, foam, or water spray as extinguishing media.[4][9] | |
| Disposal | Dispose of waste in a sealed, appropriately labeled container.[9] Disposal must be in accordance with local, state, and federal regulations at an approved waste disposal plant. Care should be taken to avoid environmental release.[9] |
Mechanism of Action: ACE Inhibition
Ramiprilat, the parent compound of this compound, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting ACE, Ramiprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, leading to vasodilation and reduced blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Ramiprilat.
Experimental Protocols: Use as an Internal Standard
This compound is intended for use as an internal standard for the quantification of Ramipril or Ramiprilat by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled analyte while co-eluting chromatographically, which corrects for variability during sample preparation and analysis.
General Experimental Workflow:
-
Standard Preparation: Prepare stock solutions of both the Ramiprilat analytical standard and the this compound internal standard (IS) in a suitable solvent like methanol.
-
Sample Spiking: A known concentration of the this compound IS is spiked into all samples (e.g., plasma, urine), calibration standards, and quality control samples.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix. For example, add acetonitrile (B52724) to plasma samples to precipitate proteins.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The system monitors for the specific mass transitions of both the analyte (Ramiprilat) and the internal standard (this compound).
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of Ramiprilat in the unknown samples is then calculated from this curve.
Caption: General workflow for bioanalytical quantification using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. kmpharma.in [kmpharma.in]
- 5. caymanchem.com [caymanchem.com]
- 6. msd.com [msd.com]
- 7. merck.com [merck.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. Ramipril-d5 (Major) | CAS 1132661-86-9 | LGC Standards [lgcstandards.com]
Navigating Isotopic Nuances: A Technical Guide to the Enrichment and Purity of Ramiprilat-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic enrichment and chemical purity of Ramiprilat-d5. As a deuterated internal standard, the precise characterization of this compound is paramount for its effective application in quantitative bioanalytical studies of Ramipril and its active metabolite, Ramiprilat.
This compound is a stable isotope-labeled version of Ramiprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] The incorporation of five deuterium (B1214612) atoms into the Ramiprilat molecule allows for its use as an internal standard in mass spectrometry-based assays, facilitating accurate quantification of the unlabeled analyte in complex biological matrices.[1] This guide delves into the critical quality attributes of this compound, namely its isotopic enrichment and chemical purity, and outlines the experimental protocols to verify these parameters.
Understanding the Core Quality Attributes
The utility of this compound as an internal standard is fundamentally dependent on two key factors:
-
Isotopic Enrichment: This refers to the percentage of this compound molecules that contain the desired number of deuterium atoms (in this case, five). High isotopic enrichment is crucial to minimize signal overlap with the natural isotopic abundance of the unlabeled analyte, ensuring accurate quantification.
-
Chemical Purity: This is the measure of the percentage of this compound in the material, exclusive of any chemical impurities or residual solvents. High chemical purity is essential to prevent interference from other compounds in the analytical method.
The interplay of these two factors dictates the overall quality and reliability of the deuterated standard.
Synthesis and Purification Overview
While specific, proprietary synthesis routes for commercially available this compound are not publicly disclosed, the general approach involves the introduction of deuterium atoms into the Ramiprilat molecule or a precursor. Common methods for deuterium labeling include:
-
Direct Hydrogen-Deuterium Exchange: This method involves swapping hydrogen atoms with deuterium from a deuterated solvent, often catalyzed by an acid or base.
-
Reduction with Deuterated Reagents: Utilizing deuterium gas (D₂) or other deuterated reducing agents in a hydrogenation reaction.
-
Synthesis from Deuterated Precursors: Building the molecule from starting materials that already contain the deuterium labels.
Following the deuteration reaction, a rigorous purification process is necessary to remove unlabeled or partially labeled species, as well as other chemical impurities. Techniques such as flash chromatography and recrystallization are commonly employed to achieve high levels of both chemical and isotopic purity.
Quantitative Data Summary
The following tables summarize the key specifications and typical purity levels for this compound, based on commercially available standards and analytical methodologies.
Table 1: General Specifications of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₃D₅N₂O₅ | [3][4] |
| Molecular Weight | 393.5 g/mol | [3] |
| CAS Number | 1356837-92-7 | [3] |
| Appearance | Solid | - |
| Long-term Storage | 2-8 °C in a well-closed container | [3] |
Table 2: Purity and Isotopic Enrichment Data
| Parameter | Typical Specification | Analytical Technique(s) |
| Chemical Purity | >98% | HPLC-UV, LC-MS |
| Isotopic Enrichment (d5) | ≥98% | Mass Spectrometry, NMR |
| Chromatographic Purity | >90% | HPLC |
Experimental Protocols
This section details the methodologies for the determination of isotopic enrichment and chemical purity of this compound.
Determination of Isotopic Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is the primary technique for determining the isotopic enrichment of this compound.
Experimental Workflow:
Caption: Workflow for isotopic enrichment analysis of this compound by LC-HR-MS.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration.
-
LC-HR-MS Analysis:
-
Liquid Chromatography (LC): Employ a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This step separates this compound from any potential impurities.
-
High-Resolution Mass Spectrometry (HR-MS): Operate the mass spectrometer in full scan mode with positive electrospray ionization (ESI+). Acquire data over a mass range that includes the molecular ion cluster of this compound (around m/z 394).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify and integrate the peak areas of the different isotopologues (d0 to d5).
-
-
Calculation of Isotopic Enrichment:
-
The isotopic enrichment for the d5 species is calculated using the following formula:
-
Determination of Chemical Purity by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for assessing the chemical purity of this compound.
Experimental Workflow:
Caption: Workflow for chemical purity analysis of this compound by HPLC-UV.
Methodology:
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard of known purity in the mobile phase.
-
Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
-
HPLC-UV Analysis:
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase could be a mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
UV Detection: Monitor the elution at a wavelength of approximately 210 nm.
-
-
Data Analysis:
-
Record the chromatograms for both the standard and sample solutions.
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
-
Calculation of Chemical Purity:
-
The chemical purity is typically calculated using the area normalization method:
-
Structural Confirmation and Isotopic Labeling Position by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the deuterium labels.
Methodology:
-
¹H NMR (Proton NMR):
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire the ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl group confirms the successful labeling.
-
-
²H NMR (Deuterium NMR):
-
Acquire the ²H NMR spectrum in a non-deuterated solvent.
-
The presence of signals at chemical shifts corresponding to the phenyl group confirms the location of the deuterium atoms.
-
Conclusion
The accurate determination of isotopic enrichment and chemical purity is a critical step in the quality control of this compound for its use as a reliable internal standard in bioanalytical methods. A combination of mass spectrometry, HPLC-UV, and NMR spectroscopy provides a comprehensive analytical toolkit for the thorough characterization of this important deuterated compound. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ramiprilat | C21H28N2O5 | CID 5464096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of CGS 16617 and stable isotope-labeled CGS 16617, an angiotensin-converting enzyme inhibitor, in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Ramiprilat in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramiprilat in human plasma. The method utilizes Ramiprilat-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Ramiprilat.[2][3][4] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[5] Accurate and reliable quantification of Ramiprilat in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.
This application note presents a detailed protocol for the determination of Ramiprilat in human plasma using LC-MS/MS with this compound as the internal standard. The use of a deuterated internal standard minimizes variability due to matrix effects and ionization suppression, leading to more reliable results. The simple protein precipitation sample preparation method allows for rapid sample processing, making it ideal for studies requiring the analysis of a large number of samples.
Experimental
Materials and Reagents
-
Ramiprilat and this compound standards were sourced from a reputable chemical supplier.
-
HPLC-grade methanol (B129727), acetonitrile, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (K3 EDTA as anticoagulant).
Equipment
-
Liquid Chromatograph (LC) system capable of delivering accurate and precise gradients.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance, centrifuges, and calibrated pipettes.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of Ramiprilat and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of Ramiprilat working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard (IS) Working Solution: A working solution of this compound was prepared by diluting the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ramiprilat | 389.2 | 206.1 | Optimized for the instrument |
| This compound | 394.2 | 211.1 | Optimized for the instrument |
Results and Discussion
Method Validation
The developed method was validated for linearity, precision, accuracy, and sensitivity.
Linearity
The calibration curve was constructed by plotting the peak area ratio of Ramiprilat to this compound against the concentration of Ramiprilat. The method demonstrated excellent linearity over the concentration range of 0.5 to 250 ng/mL, with a coefficient of determination (r²) greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The precision, expressed as the percentage coefficient of variation (%CV), was less than 15%. The accuracy, expressed as the percentage of the nominal concentration, was within 85-115%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 10% | 95 - 105% | < 10% | 95 - 105% |
| Medium | 75 | < 8% | 98 - 102% | < 8% | 98 - 102% |
| High | 200 | < 5% | 99 - 101% | < 5% | 99 - 101% |
Limit of Quantification (LOQ)
The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (typically %CV < 20% and accuracy within 80-120%). The LLOQ for Ramiprilat in this assay was 0.5 ng/mL.
Diagrams
Caption: Metabolic conversion of Ramipril to its active form, Ramiprilat.
Caption: Experimental workflow for Ramiprilat quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Ramiprilat in human plasma. The use of a deuterated internal standard and a simple protein precipitation protocol ensures the accuracy and robustness of the method. This method is well-suited for pharmacokinetic and bioequivalence studies of Ramipril.
References
Application Note: High-Throughput Quantification of Ramiprilat in Human Plasma using Ramiprilat-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2] It is a prodrug that is metabolized in the liver to its active form, ramiprilat (B1678798).[1][2] Accurate quantification of ramiprilat in plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ramiprilat in human plasma, employing its deuterated analog, Ramiprilat-d5, as an internal standard to ensure high accuracy and precision. The method utilizes a straightforward protein precipitation for sample preparation, enabling high-throughput analysis.
Experimental
Materials and Reagents
-
Ramiprilat and this compound reference standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Human plasma (with K3 EDTA as anticoagulant)[1]
Sample Preparation
A protein precipitation method is employed for the extraction of ramiprilat and the internal standard from human plasma.[1][4]
-
Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 RPM for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 80:20 v/v water:methanol with 0.1% formic acid).[6]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
An Agilent 1290 Infinity II HPLC system coupled to a 6460 Triple Quadrupole LC/MS system or a similar setup can be used for analysis.[1]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[7][8][9] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in methanol[1] |
| Flow Rate | 0.5 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Isocratic or a simple gradient can be optimized for best separation. A starting condition of 85:15 (A:B) is a good starting point.[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Ramiprilat | 389.2 | 206.1[2] | 200 | 20 |
| This compound | 394.2 | 211.1 | 200 | 20 |
Note: The exact MRM transitions and collision energies for this compound should be optimized by infusing the standard solution into the mass spectrometer.
Method Validation
The bioanalytical method should be validated in accordance with international guidelines (e.g., ICH M10).[2][3] Key validation parameters are summarized below.
Calibration Curve and Linearity
The calibration curve for ramiprilat in human plasma should be linear over a specific concentration range, for example, 0.5 to 250 ng/mL.[10] A weighted least-squares linear regression (1/x² or 1/x) is typically used for constructing the calibration curve.[1][2]
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).[2] The acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a precision of ≤15% (≤20% for LLOQ).
Table 4: Representative Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 10% | ± 15% | < 10% | ± 15% |
| LQC | 1.5 | < 8% | ± 10% | < 8% | ± 10% |
| MQC | 50 | < 5% | ± 5% | < 5% | ± 5% |
| HQC | 200 | < 5% | ± 5% | < 5% | ± 5% |
Note: The data in this table is illustrative and should be generated during method validation.
Recovery and Matrix Effect
The extraction recovery of ramiprilat and the internal standard should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous components in plasma do not interfere with the ionization of the analyte or the internal standard.
Experimental Workflow Diagram
Caption: Workflow for the quantification of ramiprilat in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of ramiprilat in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. The simple protein precipitation sample preparation procedure makes this method suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method is fully validatable and can be readily implemented for pharmacokinetic and bioequivalence studies of ramipril.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ramiprilat Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor ramipril, in human urine. The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of drug metabolites in complex biological matrices. This guide covers three commonly employed techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Introduction
Ramipril is a widely prescribed medication for the treatment of hypertension and heart failure. After oral administration, it is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat. The quantitative analysis of ramiprilat in urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Urine, as a biological matrix, presents challenges for direct analysis due to the presence of endogenous interfering substances. Therefore, effective sample preparation is a prerequisite to remove these interferences and concentrate the analyte of interest. This document outlines validated protocols for SPE, LLE, and PP to prepare urine samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It involves the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For ramiprilat, a mixed-mode cation exchange SPE sorbent is often effective due to the analyte's chemical properties.
Experimental Protocol
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Urine sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of ramiprilat)
-
Methanol (B129727) (LC-MS grade)
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of internal standard solution. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 2% formic acid in water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data
| Parameter | Ramiprilat in Plasma (SPE) | Notes |
| Recovery | 88.7% - 101.8%[1] | High recovery indicates the efficiency of the extraction process. Similar high recoveries are expected in urine. |
| Limit of Quantification (LOQ) | 0.35 - 1.0 ng/mL[1] | The LOQ is sufficient for therapeutic drug monitoring. |
| Intra-day Precision (%RSD) | 2.8% - 6.4%[1] | These values indicate good reproducibility of the method within the same day. |
| Inter-day Precision (%RSD) | 3.5% - 6.7%[1] | These values demonstrate the robustness of the method across different days. |
Note: The provided quantitative data is primarily from studies conducted on plasma samples, as detailed urine-specific validation data for ramiprilat is less commonly published. However, these values provide a strong indication of the expected performance of the SPE method for urine samples.
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the urine sample) and an organic solvent.
Experimental Protocol
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl acetate)
-
pH adjustment solutions (e.g., HCl or NaOH)
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: To 1 mL of urine in a centrifuge tube, add 100 µL of internal standard solution. Vortex for 30 seconds.
-
pH Adjustment: Adjust the pH of the sample to approximately 3-4 with a suitable acidic solution to ensure ramiprilat is in a non-ionized form, enhancing its extraction into the organic phase.
-
Extraction: Add 3 mL of ethyl acetate (B1210297) to the tube. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the reconstitution solution. Vortex for 30 seconds.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data
| Parameter | Urinary Organic Acids (LLE) | Notes |
| Recovery | ~77.4%[2] | While this data is for general organic acids, it provides a reasonable estimate for ramiprilat. Optimization of the extraction solvent and pH can improve recovery. |
| Limit of Detection (LOD) | 0.010 - 0.017 µg/mL[3] | These values, from a study on other drugs in urine, suggest that LLE can achieve good sensitivity. |
| Limit of Quantification (LOQ) | 0.033 - 0.056 µg/mL[3] | Adequate for many analytical needs. |
| Precision (%RSD) | <8%[3] | Good precision is achievable with a well-optimized LLE protocol. |
Note: The quantitative data presented is from studies on similar compounds or general urinary organic acids, as comprehensive validation data specifically for ramiprilat in urine via LLE is limited in the readily available literature. These values should be considered as indicative.
Workflow Diagram
Protein Precipitation (PP)
Protein precipitation is a simpler and faster method compared to SPE and LLE, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the urine sample to precipitate proteins and other macromolecules.
Experimental Protocol
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Precipitating solvent (e.g., Acetonitrile (B52724) or Methanol, chilled)
-
Centrifuge
-
Filter plate or syringe filters (0.22 µm)
-
Collection plate or vials
Procedure:
-
Sample Pre-treatment: In a microcentrifuge tube, add 200 µL of urine and 100 µL of internal standard solution. Vortex briefly.
-
Precipitation: Add 600 µL of chilled acetonitrile (a 3:1 ratio of solvent to sample). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a filter plate.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Analysis: Transfer the filtrate to an autosampler vial for direct injection into the LC-MS/MS system. Evaporation and reconstitution may be performed if further concentration is needed.
Quantitative Data
| Parameter | Ramiprilat in Plasma (PP) | Notes |
| Recovery | 82.02% - 87.05%[4] | Good recovery can be achieved, although it may be slightly lower than SPE. The choice of precipitating solvent and the solvent-to-sample ratio can significantly impact recovery. |
| Limit of Quantification (LOQ) | 1.08 ng/mL[4] | Protein precipitation can provide sufficient sensitivity for most applications. |
| Intra-day Precision (%RSD) | 0.44% - 1.17%[5] | Excellent precision can be obtained with this method. |
| Inter-day Precision (%RSD) | 2.29% - 7.11%[5] | The method demonstrates good reproducibility over time. |
Note: The quantitative data presented here is primarily from studies involving plasma. While urine has a lower protein content than plasma, protein precipitation is still effective for removing other matrix components. The performance metrics are expected to be comparable or even better for urine samples.
Workflow Diagram
Conclusion
The choice of sample preparation method for ramiprilat analysis in urine depends on the specific requirements of the study, such as the desired level of cleanliness, sensitivity, and throughput.
-
Solid-Phase Extraction (SPE) offers the highest selectivity and recovery, making it ideal for methods requiring the lowest limits of detection and the cleanest extracts.
-
Liquid-Liquid Extraction (LLE) is a versatile and cost-effective technique that provides good sample clean-up and recovery.
-
Protein Precipitation (PP) is the simplest and fastest method, well-suited for high-throughput screening and routine analysis where the highest sensitivity is not the primary concern.
It is recommended that each laboratory validates the chosen method according to their specific instrumentation and regulatory requirements to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Two Antiepileptic Drugs in Urine by Homogenous Liquid-Liquid Extraction Performed in A Narrow Tube Combined with Dispersive Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Ramiprilat-d5 in Pharmacokinetic Study Design and Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of Ramiprilat-d5 as a stable isotope-labeled internal standard for the accurate design and analysis of pharmacokinetic studies of ramipril (B1678797) and its active metabolite, ramiprilat (B1678798).
Introduction to Ramipril and the Role of this compound
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[1][2][3] To accurately determine the pharmacokinetic profile of ramiprilat, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[][5][6]
This compound is chemically identical to ramiprilat, with the exception of five deuterium (B1214612) atoms replacing five hydrogen atoms. This mass difference allows for its differentiation from the unlabeled ramiprilat by the mass spectrometer, while its identical physicochemical properties ensure it behaves similarly during sample preparation and analysis.[5] This co-elution and similar ionization behavior are critical for correcting for variability in sample extraction and matrix effects, leading to more accurate and precise quantification.[][7][8]
Pharmacokinetic Parameters of Ramiprilat
Understanding the pharmacokinetic profile of ramiprilat is crucial for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters of ramiprilat following oral administration of ramipril.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [9] |
| Elimination Half-Life (t½) | Triphasic: initial 2-4 hours, apparent 9-18 hours, terminal >50 hours | [3][9] |
| Protein Binding | 56% | [1][2] |
| Metabolism | Primarily formed from the de-esterification of ramipril in the liver.[1][2] Further metabolized to a glucuronide conjugate and a diketopiperazine derivative. | [1] |
| Excretion | Primarily excreted in the urine as ramiprilat and its glucuronide conjugate.[1][3] |
Experimental Protocols
Bioanalytical Method for Ramiprilat Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the simultaneous quantification of ramipril and ramiprilat in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing this compound (internal standard).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ramiprilat: To be determined based on instrumentationthis compound: To be determined based on instrumentation |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
4. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of ramiprilat into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the study samples.
-
The concentration of ramiprilat in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow and Signaling Pathways
Caption: Pharmacokinetic study experimental workflow.
Caption: Ramipril metabolism and mechanism of action.
Data Presentation
The use of this compound allows for the generation of high-quality data for pharmacokinetic analysis. The following table illustrates how quantitative data from a pharmacokinetic study can be presented.
| Subject ID | Time (h) | Ramiprilat Concentration (ng/mL) | This compound Peak Area | Ramiprilat/Ramiprilat-d5 Ratio |
| 1 | 0 | 0.00 | 152345 | 0.000 |
| 1 | 0.5 | 15.2 | 151987 | 0.100 |
| 1 | 1 | 35.8 | 153012 | 0.234 |
| 1 | 2 | 55.1 | 152567 | 0.361 |
| 1 | 4 | 42.6 | 152890 | 0.279 |
| 1 | 8 | 20.3 | 151789 | 0.134 |
| 1 | 12 | 10.1 | 153123 | 0.066 |
| 1 | 24 | 2.5 | 152456 | 0.016 |
| 2 | 0 | 0.00 | 149876 | 0.000 |
| 2 | 0.5 | 18.9 | 150123 | 0.126 |
| 2 | 1 | 40.2 | 149998 | 0.268 |
| 2 | 2 | 60.5 | 150345 | 0.402 |
| 2 | 4 | 48.7 | 150056 | 0.325 |
| 2 | 8 | 25.4 | 149789 | 0.170 |
| 2 | 12 | 12.8 | 150234 | 0.085 |
| 2 | 24 | 3.1 | 149954 | 0.021 |
Note: The this compound peak area should remain relatively consistent across all time points for a given subject, demonstrating the effectiveness of the internal standard in correcting for variations in sample processing and analysis.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of ramiprilat in biological matrices. The protocols and information provided herein offer a robust framework for researchers and scientists in the field of drug development to design and execute reliable pharmacokinetic studies of ramipril. The detailed methodologies and data presentation guidelines will aid in generating high-quality, reproducible data essential for regulatory submissions and advancing our understanding of this important therapeutic agent.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Bioanalytical Method Validation of Ramiprilat Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed framework for the validation of a bioanalytical method for the quantification of Ramiprilat (B1678798), the active metabolite of Ramipril (B1678797), in human plasma. The protocols described are in accordance with the principles outlined in the FDA's guidance, specifically the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[1][2][3] Ramipril is a prodrug that is converted in the liver to its active diacid metabolite, Ramiprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[4][5] Accurate and reliable quantification of Ramiprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][4]
The following sections detail the essential validation parameters, experimental protocols, and data presentation for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, a common and highly sensitive technique for this purpose.[4][5]
Bioanalytical Method Validation Parameters
According to FDA guidelines, a full validation of a bioanalytical method is necessary when establishing a method for the quantification of an analyte in clinical and nonclinical studies.[1] Key parameters to be evaluated include selectivity, specificity, accuracy, precision, calibration curve, sensitivity, recovery, and stability.[6]
Data Summary
The following tables summarize the acceptance criteria and representative data for the validation of a bioanalytical method for Ramiprilat quantification.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria | Representative Data |
| Calibration Curve Range | Consistent and reproducible over the expected concentration range | 0.2 - 80 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.98[4] | > 0.99 |
| Calibration Curve Model | Typically 1/x or 1/x² weighted linear regression | 1/Concentration² weighted least square regression[4] |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) | Representative Intra-day Accuracy Data | Representative Intra-day Precision Data | Representative Inter-day Accuracy Data | Representative Inter-day Precision Data |
| Lower Limit of Quantification (LLOQ) | Within ±20% | ≤ 20% | 99.64%[4] | 7.37%[4] | Within ±20% | ≤ 20% |
| Low QC | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% | Within ±15% | ≤ 15% |
Table 3: Stability
| Stability Type | Condition | Acceptance Criteria (% Deviation from Nominal) | Representative Data |
| Bench-top Stability | Room Temperature for a specified duration | Within ±15% | Stable |
| Freeze-Thaw Stability | Multiple freeze-thaw cycles | Within ±15% | Stable after multiple cycles[7] |
| Autosampler Stability | Post-preparative, in autosampler | Within ±15% | Stable[7] |
| Long-term Stability | Frozen at a specified temperature for an extended period | Within ±15% | Stable[7] |
Experimental Protocols
The following is a representative protocol for the quantification of Ramiprilat in human plasma using LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples and quality control (QC) samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of internal standard (IS) working solution (e.g., Enalaprilat).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tertiary butyl ether and dichloromethane, 85:15 v/v).[8]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Chromolith speed rod RP 18e (50x4.6 mm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% trifluoroacetic acid in water.[4]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ramiprilat: (Specific m/z transitions to be determined during method development)
-
Internal Standard (Enalaprilat): (Specific m/z transitions to be determined during method development)
-
Visualizations
Signaling Pathway of Ramiprilat
Caption: Mechanism of action of Ramiprilat.
Bioanalytical Method Validation Workflow
Caption: Experimental workflow for Ramiprilat quantification.
Logical Relationship of Validation Parameters
Caption: Inter-relationship of bioanalytical validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ramiprilat-d5 in Clinical and Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ramiprilat-d5 as an internal standard for the quantitative analysis of ramipril (B1678797) and its active metabolite, ramiprilat (B1678798), in clinical and forensic toxicology. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring high accuracy, precision, and robustness in analytical results.
Introduction
Ramipril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the liver to its active form, ramiprilat.[1] Accurate quantification of ramipril and ramiprilat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations to determine therapeutic compliance, toxicity, or in cases of driving under the influence of drugs.[2][3]
Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[4] By incorporating stable heavy isotopes, this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, ramiprilat. This ensures that it co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response, thereby leading to more accurate and precise measurements.[4][5][6] this compound is readily distinguishable from ramiprilat by its mass-to-charge ratio (m/z) in the mass spectrometer.[4]
Applications in Clinical and Forensic Toxicology
The primary application of this compound is as an internal standard in LC-MS/MS methods for the simultaneous quantification of ramipril and ramiprilat in biological samples such as plasma and serum.[7][8]
-
Clinical Pharmacokinetics: In clinical trials and therapeutic drug monitoring, precise measurement of drug concentrations over time is essential. The use of this compound allows for the development of robust bioanalytical methods to support these studies.[8][9]
-
Forensic Toxicology: In forensic cases, such as postmortem investigations or driving under the influence of drugs (DUID), the accurate quantification of ramipril and ramiprilat can help in determining if the drug concentrations are within therapeutic, toxic, or lethal ranges.[2][3] While therapeutic ranges are generally established, toxic and lethal concentrations are less defined, making accurate measurement critical for interpretation.[2][3]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of ramipril and ramiprilat using a deuterated internal standard like this compound.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ramipril | Human Plasma | 0.0503 - 32.85 | 0.0503 | [7] |
| Ramiprilat | Human Plasma | 0.2 - 80 | 0.2 | [8] |
| Ramipril | Human Plasma | 1.09 - 108.71 | 1.09 | [4][10] |
| Ramiprilat | Human Plasma | 1.08 - 107.56 | 1.08 | [4][10] |
| Ramipril | Human Serum | 1 - 100 | 1 | [2] |
| Ramiprilat | Human Serum | 1 - 100 | 1 | [2] |
Table 2: Precision and Accuracy of LC-MS/MS Methods
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| Ramipril | Human Plasma | < 5.2 | < 5.0 | Not specified | [7] |
| Ramiprilat | Human Plasma | Not specified | Not specified | -0.21 to -1.40 | [8] |
| Ramipril | Human Plasma | 0.44 - 1.17 | Not specified | 93.67 - 103.82 | [3][10] |
| Ramiprilat | Human Plasma | 2.29 - 7.11 | Not specified | 89.09 - 106.61 | [3][10] |
Experimental Protocols
Two common sample preparation techniques for the analysis of ramipril and ramiprilat from biological matrices are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is based on methodologies described for the robust extraction of ramipril and ramiprilat from human plasma.[7]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 4.5)
-
Solid-phase extraction cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add 50 µL of the this compound internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 v/v methanol and 5 mM ammonium acetate buffer, pH 4.5).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) from Human Serum
This protocol is a simpler and faster alternative to SPE, suitable for many clinical and forensic applications.[2]
Materials:
-
Human serum samples
-
This compound internal standard working solution in methanol
-
Methanol
-
Microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of human serum with 10 µL of the this compound internal standard solution (in methanol).
-
Protein Precipitation: Add 300 µL of cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following are typical instrumental parameters for the analysis of ramipril and ramiprilat.
Table 3: Example LC-MS/MS Conditions
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | C18 (e.g., Luna C18(2) 100A, 150 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Methanol and 5 mM Ammonium Acetate Buffer (pH 4.5) (85:15, v/v) | [7] |
| Flow Rate | 0.8 mL/min | [7] |
| Injection Volume | 10 µL | |
| Column Temperature | 40°C | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [5] |
| Multiple Reaction Monitoring (MRM) Transitions (m/z) | Ramipril: 415.6 → 154.0 (Negative) | |
| Ramiprilat: (Not specified in this reference) | ||
| Ramipril-d5: 420.3 → 154.0 (Negative) | [7] |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of ramipril and ramiprilat.
Caption: Logical relationship of this compound as an internal standard.
References
- 1. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 10. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Use of Ramiprilat-d5 in DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] It is a prodrug that is rapidly absorbed orally and subsequently hydrolyzed in the liver to its active metabolite, ramiprilat (B1678798).[1][3][4] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[2][3] By inhibiting ACE, ramiprilat leads to vasodilation and a reduction in blood pressure.[3]
Accurate quantification of ramipril and its active metabolite, ramiprilat, in biological matrices is crucial for drug metabolism and pharmacokinetic (DMPK) studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which informs dosing regimens and regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5]
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust LC-MS/MS quantification.[6] A SIL-IS, such as Ramiprilat-d5, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium).[6][7] This near-identical physicochemical behavior ensures that the SIL-IS experiences similar extraction recovery, chromatographic retention, and ionization efficiency as the analyte.[6][8] By spiking a known amount of this compound into a sample at the beginning of the workflow, it effectively normalizes for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[6][9] this compound is specifically intended for use as an internal standard for the quantification of ramiprilat by GC- or LC-mass spectrometry.[10]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in DMPK studies of ramipril.
Mechanism of Action and Pharmacokinetics
Ramipril, the prodrug, is readily absorbed after oral administration, with peak plasma concentrations reached within an hour.[3] It is then metabolized, primarily in the liver, to its active form, ramiprilat.[1][3] Both ramipril and ramiprilat exhibit significant plasma protein binding.[1][3] The elimination of ramipril is multiphasic, with a terminal elimination half-life of over 50 hours for ramiprilat.[3] Ramipril and its metabolites are primarily excreted through urine (60%) and feces (40%).[3]
Simplified Renin-Angiotensin-Aldosterone System (RAAS) Pathway and Ramiprilat Action
Caption: Simplified RAAS pathway showing inhibition by Ramiprilat.
Application: Quantitative Bioanalysis of Ramiprilat in Human Plasma
This section outlines a typical application of this compound for the quantification of ramiprilat in human plasma using LC-MS/MS.
Experimental Workflow
The general workflow for a DMPK study sample analysis using this compound as an internal standard is depicted below.
Caption: General experimental workflow for DMPK sample analysis.
Detailed Protocols
Preparation of Stock and Working Solutions
a. Ramiprilat and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of ramiprilat and this compound.
-
Dissolve each compound in 1 mL of methanol (B129727) to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
b. Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions of ramiprilat by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of the internal standard, this compound, by diluting the stock solution to a final concentration of approximately 100 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution (e.g., 100 ng/mL) and vortex for 30 seconds.
-
Add 1 mL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to each sample.
-
Vortex the samples for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Method development and validation are required for specific applications.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution, to be optimized |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
c. MRM Transitions:
The following table provides example MRM transitions for ramipril, ramiprilat, and this compound. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramipril | 417.3 | 234.3 |
| Ramiprilat | 389.2 | 206.1 |
| This compound | 394.2 | 211.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Data Presentation and Interpretation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte (ramiprilat) to the internal standard (this compound) against the nominal concentration of the analyte in the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the data. The concentration of ramiprilat in the unknown samples is then calculated from this curve.
Validation Parameters
A bioanalytical method using this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; precision and accuracy within ±20% |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal value (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and consistent |
| Stability (Freeze-thaw, bench-top, etc.) | Analyte stable under expected storage and handling conditions |
The Role of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is critical for mitigating analytical variability.
Caption: Logical diagram showing how this compound ensures accurate quantification.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of ramiprilat in biological matrices for DMPK studies. Its use, in conjunction with a validated LC-MS/MS method, allows researchers to obtain high-quality pharmacokinetic data, which is fundamental for the successful development of ramipril and other pharmaceuticals. The protocols and information provided herein offer a solid foundation for developing and implementing robust bioanalytical assays.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. texilajournal.com [texilajournal.com]
- 9. youtube.com [youtube.com]
- 10. clearsynth.com [clearsynth.com]
Application Note: Robust Solid-Phase Extraction Protocol for Ramiprilat and Ramiprilat-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and robust solid-phase extraction (SPE) protocol for the simultaneous quantification of Ramiprilat and its deuterated internal standard, Ramiprilat-d5, in human plasma. The method utilizes a mixed-mode cation exchange and reversed-phase sorbent, ensuring high recovery and excellent sample cleanup. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for bioanalytical studies. All experimental methodologies are described in detail, and quantitative data is summarized for clarity.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, Ramiprilat. Accurate and reliable quantification of Ramiprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction is a widely adopted technique for the sample preparation of Ramipril and Ramiprilat from complex biological fluids like plasma.[1] This application note provides a detailed protocol using a mixed-mode solid-phase extraction (SPE) sorbent that combines reversed-phase and strong cation exchange functionalities. This dual retention mechanism allows for a highly selective extraction of Ramiprilat, which possesses both hydrophobic and acidic characteristics.
Experimental
Materials and Reagents
-
Ramiprilat and this compound reference standards
-
Human plasma (K2EDTA)
-
Waters Oasis MCX µElution Plate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (B78521) (28-30%)
-
Deionized water
-
Phosphoric acid (85%)
Equipment
-
Positive pressure manifold for SPE
-
Centrifuge
-
Analytical balance
-
pH meter
-
LC-MS/MS system
Sample Pre-treatment
-
Thaw human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add the internal standard, this compound.
-
Acidify the plasma sample by adding 100 µL of 4% phosphoric acid in water.[2]
-
Vortex the mixture for 10 seconds.
Solid-Phase Extraction Protocol
A mixed-mode cation exchange and reversed-phase sorbent, such as Waters Oasis MCX, is recommended for this protocol.[3]
| Step | Reagent | Volume | Action |
| Conditioning | Methanol | 200 µL | Pass through the sorbent |
| Equilibration | Deionized Water | 200 µL | Pass through the sorbent |
| Loading | Pre-treated plasma sample | 200 µL | Load onto the sorbent |
| Wash 1 | 2% Formic acid in water | 200 µL | Pass through the sorbent |
| Wash 2 | Methanol | 200 µL | Pass through the sorbent |
| Elution | 5% Ammonium hydroxide in 50:50 Acetonitrile:Methanol | 2 x 25 µL | Elute and collect |
LC-MS/MS Analysis
The eluted sample can be directly injected or evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis. The specific parameters for the LC-MS/MS system should be optimized for Ramiprilat and this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | To be optimized for Ramiprilat and this compound |
Results
This SPE protocol, when coupled with a validated LC-MS/MS method, is expected to yield high recovery and low matrix effects for both Ramiprilat and this compound. The use of a mixed-mode sorbent with both reversed-phase and cation exchange properties allows for a stringent wash sequence that removes a significant amount of plasma interferences, such as phospholipids.[2]
Table 1: Expected Performance Characteristics
| Parameter | Expected Result |
| Recovery | > 90% |
| Matrix Effect | < 15% |
| Lower Limit of Quantification (LLOQ) | Sub-ng/mL level |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Visualized Workflows
Caption: Solid-Phase Extraction Workflow for Ramiprilat.
Caption: Logical Relationship of the Analytical Method.
Conclusion
The described solid-phase extraction protocol provides a reliable and efficient method for the extraction of Ramiprilat and its internal standard from human plasma. The use of a mixed-mode sorbent is key to achieving high purity extracts and minimizing matrix effects, which is essential for sensitive and accurate LC-MS/MS analysis. This protocol serves as a valuable tool for researchers in the field of clinical and pharmaceutical analysis.
References
Application Notes and Protocols for Ramiprilat in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ramiprilat, the active metabolite of the prodrug Ramipril, in high-throughput screening (HTS) assays for the discovery of novel Angiotensin-Converting Enzyme (ACE) inhibitors. While its deuterated form, Ramiprilat-d5, is primarily utilized as an internal standard for quantitative analysis by mass spectrometry, the principles and protocols outlined here are directly applicable to screening campaigns involving Ramiprilat as a reference compound.[1][2]
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin (B550075).[3][4][5][6] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and heart failure.[3][7] Ramiprilat is a potent, non-sulfhydryl ACE inhibitor with a Ki value of 7 pM.[1] High-throughput screening (HTS) is a foundational methodology in drug discovery for identifying novel ACE inhibitors from large compound libraries.[3]
This document details two common HTS assay formats for identifying ACE inhibitors: a fluorometric assay and a colorimetric assay.
Mechanism of Action of Ramiprilat
Ramiprilat inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II.[4][5][6] This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the vasodilatory effect.[4][[“]]
Protocol 1: Fluorometric High-Throughput Screening Assay for ACE Inhibitors
This assay utilizes a synthetic fluorogenic substrate that is cleaved by ACE to release a fluorescent product. The rate of fluorescence increase is directly proportional to ACE activity. In the presence of an inhibitor like Ramiprilat, the enzymatic reaction is attenuated, resulting in a reduced rate of fluorescence generation.[3]
Materials and Reagents
| Reagent | Supplier Example | Notes |
| Recombinant human ACE | Sigma-Aldrich | Determine optimal concentration empirically for a linear reaction rate. |
| Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline) | Bachem | Prepare fresh working solution. |
| Ramiprilat | MedChemExpress | Positive control. Prepare a stock solution in a suitable solvent (e.g., DMSO). |
| This compound | MedChemExpress | For use as an internal standard in subsequent LC-MS analysis.[1] |
| Assay Buffer | --- | 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl. |
| 96- or 384-well black, flat-bottom microplates | Corning | Low-fluorescence plates are recommended. |
| Fluorescence microplate reader | --- | Capable of excitation at ~330 nm and emission at ~430 nm.[9] |
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare a working solution of ACE in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a stock solution of Ramiprilat in a suitable solvent (e.g., DMSO) and create a dilution series in assay buffer to be used as a positive control.
-
-
Assay Procedure:
-
To the wells of a microplate, add 10 µL of test compounds or Ramiprilat dilutions (for the positive control). For enzyme control and background wells, add 10 µL of assay buffer.[9]
-
To all wells except the background control, add 40 µL of the ACE enzyme working solution. To the background control wells, add 40 µL of assay buffer.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the ACE substrate working solution to all wells.[3]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds.[3]
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = (1 - (Rate_sample - Rate_background) / (Rate_enzyme_control - Rate_background)) * 100
-
For compounds showing significant inhibition, determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Colorimetric High-Throughput Screening Assay for ACE Inhibitors
This assay is based on the measurement of hippuric acid (HA) released from the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE. The HA is then mixed with pyridine (B92270) and benzene (B151609) sulfonyl chloride to produce a yellow-colored product with an absorbance maximum at 410 nm.[10] The amount of color produced is directly proportional to ACE activity.
Materials and Reagents
| Reagent | Supplier Example | Notes |
| Porcine Lung ACE | Sigma-Aldrich | |
| Hippuryl-histidyl-leucine (HHL) | Sigma-Aldrich | ACE substrate. |
| Ramiprilat | MedChemExpress | Positive control. |
| Pyridine | Sigma-Aldrich | |
| Benzene sulfonyl chloride | Sigma-Aldrich | |
| Assay Buffer | --- | Prepare as needed. |
| 96-well clear, flat-bottom microplates | Corning | |
| Absorbance microplate reader | --- | Capable of reading absorbance at 410 nm.[10] |
Experimental Workflow
Detailed Protocol
-
Enzymatic Reaction:
-
In a microplate, combine test compounds or Ramiprilat (positive control), ACE enzyme solution, and HHL substrate solution.
-
Incubate the plate at 37°C for a predetermined time to allow for the enzymatic reaction to proceed.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding pyridine followed by benzene sulfonyl chloride to each well.[10]
-
Incubate the plate to allow for the color to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 410 nm using a microplate reader.[10]
-
Calculate the percent inhibition for each test compound as described in the fluorometric assay protocol, substituting absorbance values for reaction rates.
-
Determine the IC50 values for active compounds.
-
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format. Below is an example table for presenting the inhibitory activity of reference compounds.
| Compound | IC50 (nM) | Assay Type |
| Ramiprilat | User-determined | Fluorometric |
| Captopril | 1.1 ± 0.05 x 10⁻⁹ M | Colorimetric[10] |
| Lisinopril | 2.5 ± 0.03 x 10⁻⁹ M | Colorimetric[10] |
Note: IC50 values can vary depending on the specific assay conditions.[3]
Role of this compound
This compound is a deuterium-labeled version of Ramiprilat.[1] In the context of a drug discovery campaign, after identifying initial "hits" from the primary HTS assay, a more accurate and precise method like liquid chromatography-mass spectrometry (LC-MS) is often employed for hit confirmation and characterization. In such assays, this compound serves as an ideal internal standard for the quantification of Ramiprilat or other analogous inhibitors.[1][2] Its chemical properties are nearly identical to Ramiprilat, but its increased mass allows it to be distinguished by the mass spectrometer.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for utilizing Ramiprilat in high-throughput screening assays for the identification of novel ACE inhibitors. The choice between a fluorometric and colorimetric assay will depend on the available instrumentation and specific requirements of the screening campaign. The appropriate use of reference compounds like Ramiprilat and internal standards such as this compound is crucial for the generation of reliable and reproducible data in the drug discovery process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Ramipril - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. High-Throughput Screening for Prescribing Cascades Among Real-World Angiotensin-Converting Enzyme Inhibitor Initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. assaygenie.com [assaygenie.com]
- 10. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Label Internal Standards in Accordance with ICH M10 Guidelines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a unified framework for the use of internal standards (IS) in studies submitted to global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing to ensure the accuracy and precision of the analytical method.[1][2] The absence of an IS requires justification.[1][2][3] This document outlines detailed application notes and protocols for the use of stable isotope-labeled internal standards (SIL-ISs) as recommended by the ICH M10 guideline.
Selection of an Internal Standard
The ICH M10 guideline strongly prefers the use of a stable isotope-labeled internal standard of the analyte, as it possesses the most similar physicochemical properties.[1] SIL-ISs are considered the gold standard for quantitative mass spectrometry-based assays because they effectively compensate for variability in extraction recovery, matrix effects, and instrument response.[4]
-
Preferred Choice: A stable isotope-labeled (SIL) internal standard of the analyte.[1] When using mass spectrometric detection, the use of a stable isotope-labeled analyte as the IS is recommended whenever possible.[3]
-
Alternative: If a SIL-IS is not available, a structural analogue may be used.[1]
-
Purity and Identity: It is crucial to ensure the quality, purity, and identity of the reference standard and the suitability of the IS, as these will affect the analytical results.[2][3] For SIL-IS, high isotopic purity is essential, and the potential for isotope exchange reactions should be evaluated.[3] The presence of any unlabeled analyte in the SIL-IS should be checked and its potential influence evaluated during method validation.[3]
Core Principles for Internal Standard Use under ICH M10
| Guideline Aspect | ICH M10 Harmonized Requirement |
| IS Definition | A structurally similar analogue or a stable isotope-labeled compound added to all samples at a known and constant concentration to facilitate the quantification of the target analyte.[1][2][3][5] |
| IS Selection | A stable isotope-labeled (SIL) internal standard of the analyte is the preferred choice. If a SIL-IS is not available, a structural analogue may be used.[1] |
| IS Concentration | The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate response without interfering with the analyte of interest.[1] |
| IS Addition | A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during sample processing.[1][2] |
| IS Response Monitoring | The internal standard responses of the study samples should be monitored to identify any systemic IS variability.[6] This can be done by observing IS response plots or comparing the mean (%CV) of the IS responses of the unknown samples to that of the known samples.[6] |
Experimental Protocols for Internal Standard Validation
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard.[1]
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.[1]
Protocol:
-
Prepare Samples:
-
A set of blank matrix samples from at least six different sources.[1]
-
A zero sample by spiking the blank matrix with the internal standard at the working concentration.[1]
-
Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.[1]
-
-
Analysis: Analyze the prepared samples according to the bioanalytical method.[1]
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Interfering peak at the analyte retention time in the zero sample | < 20% of the analyte response at the LLOQ.[1] |
| Interfering peak at the internal standard retention time in blank samples | < 5% of the internal standard response in the LLOQ sample.[1] |
Objective: To evaluate the stability of the internal standard in the biological matrix under various storage and handling conditions.[4] If the internal standard is not a stable label internal standard in the same solvent as the reference standard, then both long-term and short-term stability at bracketing concentrations must be proven for the internal standard.
Protocol:
-
Sample Preparation: Prepare low and high concentration QC samples in the biological matrix.[4]
-
Evaluate Stability Conditions:
-
Freeze-Thaw Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw at room temperature. Repeat for a minimum of three cycles.[4]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that exceeds the expected sample handling time.[4]
-
Long-Term Stability: Store QC samples in the freezer under the same conditions and for at least the same duration as the study samples.[2]
-
Visualizing Workflows and Relationships
Caption: Workflow for Internal Standard Suitability and Interference Check.
Caption: Decision pathway for internal standard selection under ICH M10.
Conclusion
The harmonization of guidelines under the ICH M10 framework has streamlined the requirements for the use of internal standards in bioanalytical method validation.[1] By adhering to the principles of appropriate selection, consistent application, diligent monitoring, and demonstrated stability of the internal standard, researchers can ensure the generation of high-quality, reliable, and globally acceptable bioanalytical data.[1] The use of stable isotope-labeled internal standards is a key component in achieving these goals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange and Other Analytical Challenges with Ramiprilat-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ramiprilat-d5 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for the target analyte are inconsistent when using this compound as an internal standard. Could this be due to isotopic exchange?
A1: While isotopic exchange is a valid concern for many deuterated internal standards, it is less likely to be a significant issue for this compound under standard analytical conditions. The deuterium (B1214612) labels in commercially available this compound are typically located on the phenyl group. Deuterium atoms on an aromatic ring are generally stable and not prone to exchange with hydrogen atoms from the solvent or matrix.
However, inconsistent results can arise from other factors. It is crucial to systematically investigate other potential causes, such as the purity of the internal standard, chromatographic issues, and matrix effects. In rare cases, extreme pH or temperature conditions during sample preparation or analysis could potentially lead to some degradation, which might be misinterpreted as isotopic exchange.
Q2: What are the primary sources of variability when using this compound?
A2: The most common sources of analytical variability when using this compound include:
-
Purity of the Internal Standard: The presence of unlabeled ramiprilat (B1678798) or other impurities in the this compound stock can lead to inaccurate quantification. Some commercial sources may also supply this compound as a "mixture of diastereomers," which could contribute to chromatographic complexity and variability if not properly resolved or integrated.
-
Chemical Stability: Ramiprilat, as a dicarboxylic acid, can be susceptible to degradation under certain conditions. Studies on its parent drug, ramipril, indicate that stability is pH-dependent, with degradation observed in alkaline conditions.[1] High temperatures can also accelerate degradation.[2]
-
Chromatographic Issues: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts (isotopic shift).[3] If this compound does not co-elute perfectly with the analyte, it can be subject to different matrix effects, leading to inaccurate results.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer. If the matrix effect is not consistent for both compounds, it will lead to quantification errors.
Q3: How can I assess the isotopic stability of my this compound standard?
A3: Even though the deuterium labels on the phenyl ring are expected to be stable, it is good practice to verify the isotopic stability, especially if you are using harsh sample preparation conditions. An incubation study can be performed to assess this. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: The peak shape of my this compound is poor or shows splitting. What could be the cause?
A4: Poor peak shape or splitting can be due to several factors:
-
Presence of Diastereomers: If your this compound is a mixture of diastereomers, you may see peak splitting or broadening if your chromatographic method has sufficient resolution to partially separate them.
-
Column Overload: Injecting too much of the internal standard can lead to fronting or tailing peaks.
-
Column Degradation: A decline in column performance can affect the peak shape of both the analyte and the internal standard.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact the peak shape of acidic compounds like Ramiprilat.
Q5: What are the optimal storage and handling conditions for this compound?
A5: To ensure the stability of your this compound standard, it is recommended to:
-
Storage: Store the stock solution at -20°C or -80°C in an aprotic solvent like acetonitrile (B52724) or methanol.[4]
-
Handling: Minimize the time the standard spends in aqueous and/or high pH solutions. Prepare working solutions fresh and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Workflows and Diagrams
Below are diagrams to guide your troubleshooting process.
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chromatographic Shift of Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic shift of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of a deuterated internal standard?
A1: The chromatographic shift, also known as the deuterium (B1214612) isotope effect, is a phenomenon where a deuterated compound and its non-deuterated counterpart have slightly different retention times during chromatographic separation.[1][2] In reversed-phase liquid chromatography (RPLC), it is common for the deuterated standard to elute slightly earlier than the non-deuterated analyte.[1][2]
Q2: What is the underlying cause of this chromatographic shift?
A2: The primary cause of the chromatographic shift is the difference in physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in the molecule's polarity and its interaction with the stationary phase.[1] These differences in intermolecular forces can result in a retention time difference between the deuterated and non-deuterated molecules.[1]
Q3: How does the number and position of deuterium atoms affect the shift?
A3: The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule. Generally, a higher number of deuterium atoms leads to a more pronounced shift in retention time. The position of the deuterium atoms within the molecule also plays a crucial role in the extent of the isotope effect.[3]
Q4: Can this chromatographic shift impact the accuracy of my analytical results?
A4: Yes, a significant chromatographic shift can compromise the accuracy and precision of quantitative analyses. If the deuterated internal standard does not co-elute with the analyte, they may experience different matrix effects, leading to variations in ionization efficiency in the mass spectrometer.[4] This can result in an inconsistent analyte-to-internal standard response ratio and, consequently, inaccurate quantification.[4]
Q5: Besides the inherent isotope effect, what else can cause a sudden shift in retention time?
A5: A sudden or gradual change in the retention time of both the analyte and the internal standard can be caused by several factors related to the chromatographic system itself. These include:
-
Mobile Phase Composition: Minor variations in the mobile phase composition, such as a slight change in the organic modifier percentage or pH, can significantly impact retention times.[5]
-
Column Temperature: Fluctuations in the column oven temperature can alter the viscosity of the mobile phase and the kinetics of interactions with the stationary phase, leading to shifts in retention time.[5]
-
Column Contamination and Degradation: The buildup of matrix components or the degradation of the stationary phase over time can change the column's selectivity and cause retention time drift.[5]
-
Inadequate Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting an analytical run can lead to retention time instability in the initial injections.[5]
Troubleshooting Guide
If you are encountering issues with the chromatographic shift of your deuterated internal standard, follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Confirm and Evaluate the Chromatographic Shift
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).
Step 2: Assess the Impact on Quantification
-
Action: Examine the peak shapes and the degree of co-elution.
-
Purpose: To determine if the shift is significant enough to cause differential matrix effects, which could compromise the accuracy and precision of your results. If the peaks are completely separated, the internal standard may not be effectively compensating for matrix effects.
Step 3: Method Optimization to Minimize the Shift
If the chromatographic shift is affecting your results, consider the following method modifications:
-
Mobile Phase Composition:
-
Action: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase.[5]
-
Purpose: To fine-tune the retention times and potentially achieve co-elution.
-
-
Column Temperature:
-
Action: Adjust the column temperature.
-
Purpose: To influence the interactions of both the deuterated and non-deuterated compounds with the stationary phase, which may reduce the retention time difference.[5]
-
Step 4: Consider an Alternative Internal Standard
-
Action: If method optimization does not resolve the issue, consider using an internal standard labeled with a heavy isotope such as ¹³C or ¹⁵N.
-
Purpose: These isotopes induce a negligible chromatographic isotope effect, resulting in better co-elution with the analyte.[6]
Data Presentation
The following table presents quantitative data from a study investigating the chromatographic shift of olanzapine (B1677200) (OLZ) and its metabolite, des-methyl olanzapine (DES), along with their deuterated internal standards (OLZ-D3 and DES-D8) in a normal-phase LC-MS-MS separation.
| Compound | Retention Time (min) |
| Olanzapine (OLZ) | 1.60 |
| Olanzapine-D3 (OLZ-D3) | 1.66 |
| ΔRT (OLZ-D3 - OLZ) | +0.06 |
| Des-methyl olanzapine (DES) | 2.62 |
| Des-methyl olanzapine-D8 (DES-D8) | 2.74 |
| ΔRT (DES-D8 - DES) | +0.12 |
| Data from: Evaluation of deuterium isotope effects in normal-phase LC–MS–MS separations using a molecular modeling approach.[7] |
Experimental Protocols
Protocol 1: Investigation of Mobile Phase Composition Effects
-
Prepare a series of mobile phases: Prepare several batches of your mobile phase with slightly different organic solvent concentrations (e.g., varying the acetonitrile or methanol (B129727) content by ±2-5% from your original method).
-
Equilibrate the column: For each mobile phase composition, ensure the column is fully equilibrated before injecting your sample.
-
Inject and analyze: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.
-
Data analysis: Compare the retention time difference (ΔRT) between the analyte and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT and optimal peak shape.
Protocol 2: Investigation of Temperature Effects
-
Set the initial temperature: Set the column oven to your current method's temperature and inject a standard solution to record the initial retention times and ΔRT.
-
Vary the temperature: Increase and decrease the column temperature in increments of 5-10°C.
-
Equilibrate and inject: Allow the column to equilibrate at each new temperature for a sufficient time before injecting the standard solution.
-
Analyze and compare: Measure the ΔRT at each temperature.
-
Select the optimal temperature: Choose the temperature that minimizes the chromatographic shift while maintaining good peak shape and resolution from other components in the sample.
Visualizations
Caption: Troubleshooting workflow for addressing chromatographic shift.
Caption: Factors influencing and mitigating chromatographic shift.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
Minimizing matrix effects for Ramiprilat quantification in plasma.
Welcome to the technical support center for the bioanalysis of Ramiprilat (B1678798) in plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in Ramiprilat quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques to minimize matrix effects for Ramiprilat analysis in plasma?
A1: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the desired level of sample cleanup and the required sensitivity of the assay.
-
Protein Precipitation (PPT): This is a rapid and simple method involving the addition of an organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample to precipitate proteins.[1][3] While efficient for removing a large portion of proteins, it may not effectively remove other matrix components like phospholipids (B1166683), which can cause significant ion suppression or enhancement.
-
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous matrix components.[2] This method is more selective than PPT but can be more time-consuming.
-
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that can provide the cleanest extracts.[2][4][5] It involves passing the plasma sample through a sorbent bed that retains the analyte, followed by washing steps to remove interfering matrix components and a final elution of the purified analyte.[4]
Q2: I am observing significant ion suppression in my LC-MS/MS analysis of Ramiprilat. What are the likely causes and how can I mitigate this?
A2: Ion suppression is a common matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components from the plasma matrix, such as phospholipids. Here are some troubleshooting steps:
-
Improve Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like LLE or SPE to achieve better removal of interfering phospholipids.[2][4]
-
Optimize Chromatography: Modify your chromatographic conditions to separate Ramiprilat from the region where phospholipids typically elute. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[6]
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for Ramiprilat is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.[7] If a SIL-IS is unavailable, a structural analog that elutes close to Ramiprilat can also be used.[3][8]
-
Dilution: Diluting the plasma sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay if the Ramiprilat concentration is low.
Q3: What type of internal standard is recommended for Ramiprilat quantification to compensate for matrix effects?
A3: The use of a stable isotope-labeled (SIL) internal standard, such as Ramipril-d5, is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[7][9] A SIL-IS has nearly identical physicochemical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[7] This ensures that any variation in the analytical process, including matrix-induced ion suppression or enhancement, affects both the analyte and the internal standard to the same extent, leading to an accurate and precise quantification. When a SIL-IS is not available, a structural analog like Enalaprilat has been successfully used.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inadequate chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the acidic nature of Ramiprilat.[3][8] |
| Co-elution with interfering substances. | Improve sample cleanup using SPE or LLE.[4][5] Adjust the chromatographic method to enhance separation. | |
| Low Recovery | Inefficient extraction during sample preparation. | Optimize the extraction solvent and pH for LLE. For SPE, select an appropriate sorbent and optimize the wash and elution steps.[2] |
| Analyte instability. | Process samples at low temperatures (e.g., 4°C) to minimize degradation, especially of labile metabolites.[6] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers for improved reproducibility. |
| Uncompensated matrix effects. | Employ a stable isotope-labeled internal standard.[7] Evaluate and optimize the sample cleanup method to reduce matrix interferences. |
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis where a moderate level of sample cleanup is sufficient.[1]
-
Sample Preparation:
-
Centrifugation:
-
Centrifuge the samples to pellet the precipitated proteins.[1]
-
-
Extraction and Reconstitution:
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]
-
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, effectively minimizing matrix effects.[4][5]
-
Sample Pre-treatment:
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
-
Loading:
-
Load the plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
-
Elution:
-
Elute Ramiprilat and the internal standard from the cartridge using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).[5]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |
| Recovery (%) | Good | 88.7 - 101.8 | [1][4] |
| Matrix Effect (%) | 93 - 94 (suppression) | Not explicitly stated, but method aims to minimize it. | [1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | ~1 | 0.1 - 0.5 | [3][5][8] |
Visualizations
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
Inconsistent recovery of Ramiprilat-d5 during sample extraction.
Welcome to the Technical Support Center for bioanalytical sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
Troubleshooting Guide: Inconsistent Recovery of Ramiprilat-d5
This guide addresses the common problem of inconsistent recovery of the deuterated internal standard, this compound, during sample extraction from biological matrices.
Question: I am observing inconsistent and low recovery of my internal standard, this compound, during solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent recovery of an internal standard during SPE can stem from several factors throughout the extraction process. A systematic approach is necessary to identify and resolve the issue.
Potential Causes & Troubleshooting Steps:
1. Sorbent and Sample Interaction:
-
Inappropriate Sorbent Choice: The chosen sorbent may not have the optimal affinity for this compound. Ramiprilat is a dicarboxylic acid, and its retention will be highly dependent on pH.[1][2]
-
Sample pH Mismatch: The pH of the sample load solution is critical for consistent retention of ionizable compounds on the SPE sorbent.[3][5]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte and internal standard during sample loading.[7][8]
-
Solution: Reduce the sample volume or concentration, or use an SPE cartridge with a larger sorbent mass.[8]
-
2. SPE Method Steps:
-
Improper Conditioning/Equilibration: Failure to properly prepare the sorbent bed can lead to channeling and inconsistent interactions between the sample and the sorbent.[3][8]
-
Wash Step Too Aggressive: The wash solvent may be too strong, causing premature elution of this compound.[7][9]
-
Solution: Decrease the organic solvent percentage in the wash solution or use a weaker solvent. Analyze the wash eluate to confirm if the internal standard is being lost at this stage.[9]
-
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[3][9]
3. Flow Rate and Processing:
-
High Flow Rate: Applying the sample, wash, or elution solvents at too high a flow rate can prevent proper equilibrium and lead to inconsistent results.[3][8]
-
Solution: Decrease the flow rate during all steps of the SPE procedure to allow for adequate interaction time.[8]
-
-
Inconsistent Vacuum/Positive Pressure: Fluctuations in the pressure used to process the samples can lead to variability in flow rates and, consequently, recovery.[10]
-
Solution: Ensure a consistent vacuum or positive pressure is applied to all samples.
-
Troubleshooting Workflow:
To systematically address the issue, it is recommended to analyze the fractions from each step of the SPE process (flow-through, wash, and elution) to pinpoint where the loss of this compound is occurring.[9]
Question: My this compound recovery is erratic when using liquid-liquid extraction (LLE). What could be the problem and what are the solutions?
Answer:
Inconsistent recovery in LLE is often related to the partitioning behavior of the analyte and internal standard between the aqueous and organic phases.
Potential Causes & Troubleshooting Steps:
1. Phase Partitioning and pH:
-
Suboptimal pH: The pH of the aqueous phase is crucial for the extraction of ionizable compounds. For Ramiprilat, a dicarboxylic acid, the pH will determine its charge state and thus its solubility in the organic solvent.[1][5]
-
Inappropriate Extraction Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound.[5]
-
Solution: Select a solvent based on the polarity of Ramiprilat. It may be necessary to test a few different solvents or solvent mixtures to find the one that provides the best and most consistent recovery.
-
2. Physical and Matrix-Related Issues:
-
Emulsion Formation: The formation of an emulsion at the interface of the two layers is a common problem in LLE, which can trap the analyte and lead to poor and variable recovery.[5][11]
-
Solution:
-
Avoid vigorous shaking; gently invert the tube for mixing.[11]
-
Add salt ("salting out") to the aqueous phase to increase its polarity and help break the emulsion.[11]
-
Centrifuge the sample at a higher speed or for a longer duration.
-
Consider supported liquid extraction (SLE) as an alternative to traditional LLE to prevent emulsion formation.[11]
-
-
-
Protein Binding: Ramiprilat is known to bind to plasma proteins (around 56%).[12][13] If the internal standard is not fully released from the proteins, its recovery will be low and inconsistent.
3. Procedural Variability:
-
Inconsistent Shaking/Vortexing: The duration and intensity of mixing can affect the extraction efficiency.
-
Solution: Standardize the mixing time and speed for all samples.
-
-
Phase Separation Issues: Incomplete separation of the aqueous and organic layers can lead to carryover and inaccurate volume transfer.
-
Solution: Allow sufficient time for the phases to separate completely. Centrifugation can aid in achieving a clean separation.
-
Frequently Asked Questions (FAQs)
Q1: Could the issue be with the this compound internal standard itself?
A1: Yes, it's possible. Here are a few things to consider:
-
Isotopic Exchange: In some cases, deuterium (B1214612) atoms on a molecule can exchange with protons from the solvent, especially under acidic or basic conditions. This would lead to a decrease in the deuterated internal standard signal.[16][17]
-
Purity of the Internal Standard: The internal standard solution may contain the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[16]
-
Chromatographic Separation: Although rare for stable isotope-labeled internal standards, there can sometimes be a slight difference in retention time between the analyte and the deuterated internal standard.[16][18] If this difference is significant, it could lead to differential matrix effects.[19]
Q2: How can matrix effects influence the recovery of this compound?
A2: Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, do not directly affect the extraction recovery but can impact the measured response of the internal standard, giving the appearance of inconsistent recovery.[20] If the matrix effect is not consistent across all samples, it will lead to poor precision. A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience the same matrix effects, thus compensating for them.[19] However, if the extraction is not efficient and fails to remove interfering matrix components, the variability in the matrix can still lead to inconsistent internal standard response.
Q3: What are the key physicochemical properties of Ramiprilat that I should consider for method development?
A3: Understanding the physicochemical properties of Ramiprilat is crucial for developing a robust extraction method.
| Property | Value/Characteristic | Implication for Extraction |
| Chemical Structure | Dicarboxylic acid[2] | Ionizable, making pH a critical parameter for both SPE and LLE. |
| pKa | Has two acidic pKa values.[1] | The charge state is pH-dependent. Adjusting pH is key to controlling its retention on SPE sorbents and its solubility in LLE solvents. |
| Protein Binding | Approximately 56% in plasma.[12][13] | A significant portion is bound to proteins. A protein precipitation step is often necessary to ensure complete extraction. |
| Polarity | Ramiprilat is more polar than its prodrug, Ramipril (B1678797). | This influences the choice of SPE sorbent and LLE solvent. A more polar sorbent or solvent system may be required. |
Experimental Protocols
Here are example protocols for the extraction of Ramiprilat from human plasma. These should be optimized for your specific application.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and the specific sorbent, wash, and elution solvents should be optimized.
-
Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of 2% phosphoric acid and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of an optimized wash solvent (e.g., 20% acetonitrile (B52724) in water) to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a published method for Ramipril extraction.[15]
-
Protein Precipitation & pH Adjustment:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Adjust the pH of the supernatant to ~3 with formic acid.
-
-
Extraction:
-
Add 1 mL of ethyl acetate (B1210297) to the supernatant.
-
Vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramiprilat | C21H28N2O5 | CID 5464096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. silicycle.com [silicycle.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hawach.com [hawach.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chromforum.org [chromforum.org]
- 19. benchchem.com [benchchem.com]
- 20. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ramiprilat-d5 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of Ramiprilat-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for detecting Ramiprilat and its deuterated internal standard, this compound?
A1: Ramiprilat is typically analyzed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). While specific parameters should be optimized for your instrument, the following table summarizes commonly reported precursor and product ions for Ramiprilat. For this compound, the precursor ion will be shifted by +5 Da. The product ions may or may not be shifted depending on the fragmentation pattern.
Table 1: Mass Spectrometry Parameters for Ramiprilat
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Ionization Mode | Reference |
| Ramiprilat | 389.1 | 206.1, 156.0 | ESI+ | [1] |
| Ramipril | 417.2 | 234.1, 160.1 | ESI+ | [1][2] |
Note: These values should serve as a starting point for optimization on your specific instrument.
Q2: How do I determine the optimal MRM transitions for this compound?
A2: The optimal MRM transitions for this compound need to be determined empirically. Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most intense and stable fragment ions. The precursor ion for this compound will be approximately 5 Daltons higher than that of Ramiprilat.
Q3: What are common issues when using a deuterated internal standard like this compound?
A3: Common issues include:
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[3] This is more likely if the deuterium labels are in labile positions.[3]
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard can experience different levels of ion suppression or enhancement from matrix components.[3][4]
-
Lack of Co-elution: The analyte and internal standard must co-elute for accurate quantification.[3]
-
Impurities in the Internal Standard: The deuterated internal standard should have high isotopic and chemical purity.[3]
Troubleshooting Guides
Issue 1: Poor Signal or No Signal for this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Ensure the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for ESI+. |
| Degradation of Standard | Prepare a fresh stock solution of this compound. Ensure proper storage conditions. |
| Sample Preparation Issues | Review the extraction procedure. Inefficient extraction can lead to low recovery. Consider alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] |
| Instrument Malfunction | Check for clogs in the sample path. Ensure the mass spectrometer is properly calibrated and tuned. |
Issue 2: High Variability in this compound Signal
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Differential Matrix Effects | Conduct a post-extraction addition experiment to evaluate matrix effects.[3] If significant, improve sample cleanup, adjust chromatography to separate from interfering matrix components, or use a different ionization technique if possible. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation workflow. Use automated liquid handlers for improved precision. |
| Instability of the Deuterated Label | Investigate the possibility of H/D back-exchange.[3] This can be assessed by monitoring for an increase in the signal of the non-deuterated analyte in samples containing only the deuterated standard.[3] |
Issue 3: Inaccurate Quantification Results
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Lack of Co-elution with Analyte | Overlay the chromatograms of Ramiprilat and this compound to confirm co-elution.[3] Adjust the chromatographic method (e.g., gradient, column chemistry) if they are not co-eluting. |
| Isotopic Impurity in Internal Standard | Verify the isotopic purity of the this compound standard. The presence of unlabeled Ramiprilat will lead to an overestimation of the analyte concentration. |
| Non-linearity of Detector Response | Ensure the calibration curve is linear over the expected concentration range of the samples. Use a weighted regression if necessary. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Tune on the Precursor Ion: In positive ESI mode, perform a Q1 scan to find the [M+H]⁺ ion for this compound (expected around m/z 394.1).
-
Optimize Source Parameters: While monitoring the precursor ion, optimize source parameters such as capillary voltage, source temperature, and nebulizer gas flow to maximize the signal intensity.
-
Perform a Product Ion Scan: Select the precursor ion in Q1 and scan Q3 to identify the major fragment ions.
-
Optimize Collision Energy: For the most intense and stable product ions, perform a collision energy ramp to determine the optimal collision energy that yields the highest fragment ion intensity.
-
Select MRM Transitions: Choose at least two of the most intense and specific MRM transitions for quantification and confirmation.
Visualizations
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
Dealing with poor peak shape in Ramiprilat LC-MS analysis.
This technical support center provides troubleshooting guidance for common issues related to poor peak shape in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ramiprilat.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of poor peak shape observed in Ramiprilat LC-MS analysis?
A1: The most common forms of poor peak shape are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of quantification.
Q2: Why is a good peak shape crucial for Ramiprilat analysis?
A2: A symmetrical, sharp peak is essential for accurate integration and quantification of Ramiprilat. Poor peak shape can lead to inaccurate results, reduced sensitivity, and difficulty in resolving Ramiprilat from other components in the sample matrix.
Q3: How does the pH of the mobile phase affect the peak shape of Ramiprilat?
A3: Ramiprilat is a dicarboxylic acid with pKa values around 3.13 and 8.05. The pH of the mobile phase dictates its ionization state. Operating at a pH that is at least 2 units away from the analyte's pKa is a general rule to ensure a single ionic state and avoid peak splitting or tailing. For Ramiprilat, maintaining a consistent and appropriate mobile phase pH is critical to prevent interactions with residual silanols on the column, which can cause peak tailing.
Q4: Can the sample solvent impact the peak shape of Ramiprilat?
A4: Yes, the sample solvent is a critical factor. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can lead to peak distortion, including fronting and splitting. It is highly recommended to dissolve the Ramiprilat sample in the initial mobile phase whenever possible.
Troubleshooting Guides
Peak Tailing
Q: My Ramiprilat peak is tailing. What are the potential causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common problem. Here are the likely causes and their solutions:
| Potential Cause | Solution |
| Secondary Silanol (B1196071) Interactions | Ramiprilat, with its carboxylic acid groups, can interact with residual silanol groups on the silica-based column packing. This is a primary cause of peak tailing. To mitigate this, lower the mobile phase pH to suppress the ionization of silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions. Increasing the buffer concentration in the mobile phase can help as well. |
| Column Contamination | Buildup of sample matrix components on the column can lead to peak tailing. If you observe an increase in backpressure along with tailing, contamination is a likely culprit. A thorough column cleaning is recommended. In severe cases, replacing the column might be necessary. Using a guard column can help protect the analytical column from contamination. |
| Column Overload | Injecting too much Ramiprilat can saturate the stationary phase, leading to peak tailing. To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column. Reduce the injection volume or the sample concentration. |
| Extra-Column Volume | Excessive tubing length or dead volume in the system can cause peak broadening and tailing. Ensure that all connections are properly made and use tubing with the smallest appropriate internal diameter and length. |
Peak Fronting
Q: I am observing peak fronting for Ramiprilat. What could be the reason and what should I do?
A: Peak fronting, characterized by a broader front half of the peak, can be caused by the following:
| Potential Cause | Solution |
| Sample Overload | Similar to peak tailing, injecting a highly concentrated sample can also lead to peak fronting. Dilute the sample or decrease the injection volume to see if the peak shape improves. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Degradation (Void) | A void or channel in the column packing can lead to peak fronting. This can happen over time with column use. If you suspect a column void, replacing the column is the most effective solution. |
| Low Column Temperature | In some cases, a column temperature that is too low can contribute to peak fronting. Try increasing the column temperature in small increments (e.g., 5 °C) to see if it improves the peak shape. |
Split Peaks
Q: My Ramiprilat peak is splitting into two. How can I troubleshoot this issue?
A: Split peaks can be perplexing, but they are often caused by a few key issues:
| Potential Cause | Solution |
| Sample Solvent Effect | Injecting the sample in a solvent that is much stronger than the mobile phase is a common cause of peak splitting, especially for early eluting peaks. The sample should be dissolved in the initial mobile phase. If insolubility is an issue, a solvent exchange step to a weaker solvent after initial dissolution may be necessary. |
| Partially Blocked Inlet Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample flow to be unevenly distributed, which can result in split peaks. Reverse-flushing the column (according to the manufacturer's instructions) may resolve the issue. If not, the frit or the entire column may need to be replaced. Filtering all samples and mobile phases is a good preventative measure. |
| Column Void or Channeling | A void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks. Replacing the column is the recommended solution. |
| Co-elution | It's possible that what appears to be a split peak is actually two co-eluting compounds. To investigate this, try altering the chromatographic conditions (e.g., changing the gradient slope, mobile phase composition, or using a column with a different selectivity) to see if the peaks can be resolved. |
| Mobile Phase pH close to pKa | If the mobile phase pH is too close to the pKa of Ramiprilat, it can exist in multiple ionization states, which may lead to peak splitting. Adjust the mobile phase pH to be at least 2 units away from the pKa values of Ramiprilat. |
Quantitative Data Summary
The following tables summarize typical experimental conditions used for the LC-MS analysis of Ramiprilat, which can serve as a starting point for method development and troubleshooting.
Table 1: Reported LC-MS Methods for Ramiprilat Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Reference |
| Chromolith speed rod RP 18e gold (50x4.6 mm) | Acetonitrile (B52724), Methanol, and 0.2% Trifluoroacetic acid | Not Specified | |
| Zorbax Eclipse XDB-C8 (50x4.6 mm), 5 µm | A: 0.1% Formic acid in 5 mmol Ammonium (B1175870) acetate (B1210297); B: 0.1% Formic acid in Methanol (40:60 Isocratic) | 0.600 | |
| Phenomenex Luna 5 µm C18(2), 100 A, 150 mm x 2 mm | A: Acetic acid and Ammonium acetate in water; B: Methanol | Not Specified | |
| Kinetex C18 (2.1 mm x 30 mm, 1.7 µm) | 0.1% Formic acid in deionized water:Acetonitrile (73:27) | 0.4 | |
| Aquasil C18 (100mm x 2.1mm), 5µm | Acetonitrile:Deionized water (65:35) with 1.0 mLL-1 ammonium trifluoroacetate | Not Specified |
Table 2: Physicochemical Properties of Ramiprilat
| Property | Value | Reference |
| Molecular Formula | C21H28N2O5 | |
| Molecular Weight | 388.46 g/mol | |
| pKa (Strongest Acidic) | 3.13 | N/A |
| pKa (Strongest Basic) | 8.05 | N/A |
Experimental Protocols
Protein Precipitation for Sample Preparation
Protein precipitation is a common and straightforward method for preparing plasma or serum samples for Ramiprilat analysis.
Protocol:
-
To 100 µL of the plasma/serum sample in a microcentrifuge tube, add a specific volume of a precipitating agent (e.g., 300 µL of methanol).
-
Vortex the mixture for a set period (e.g., 30 seconds to 15 minutes) to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 RPM) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can then be either directly injected into the LC-MS system or evaporated to dryness and reconstituted in the initial mobile phase.
General Column Cleaning Protocol for Reversed-Phase Columns
Regular column cleaning is essential to maintain performance and prevent issues like peak tailing and high backpressure.
Protocol:
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase without Buffer: Flush the column with a mixture of water and organic solvent (at the same ratio as your mobile phase) without any buffer salts for at least 30 minutes.
-
Flush with Water: Flush the column with 100% HPLC-grade water for at least 30 minutes to remove any remaining buffer salts.
-
Flush with a Strong Organic Solvent: Flush the column with a strong, water-miscible organic solvent like isopropanol (B130326) or acetonitrile for at least 30 minutes to remove strongly retained organic compounds.
-
Equilibrate the Column: Before reconnecting to the detector, equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Common causes and solutions for split peaks.
Technical Support Center: Cross-Contamination of Analyte with Deuterated Internal Standard
Welcome to the technical support center for addressing challenges related to the cross-contamination of analytes with deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is meant by cross-contamination between an analyte and its deuterated internal standard?
A1: Cross-contamination, often referred to as "crosstalk," is the interference between the mass spectrometric signals of the analyte and its deuterated internal standard (IS).[1] This can manifest in two primary ways: the signal from the analyte contributing to the signal of the deuterated IS, or the deuterated IS contributing to the signal of the analyte. This interference can lead to inaccurate quantification.[1]
Q2: What are the primary causes of this cross-contamination?
A2: The most common causes include:
-
Isotopic Impurity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2][3] This directly contributes to the analyte signal and can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[2]
-
Natural Isotopic Abundance of the Analyte: The analyte itself has naturally occurring heavier isotopes (e.g., ¹³C) that can have the same mass-to-charge ratio (m/z) as the deuterated internal standard, especially if the mass difference between the analyte and the IS is small (e.g., +1 or +2 amu).[1][4]
-
In-source Fragmentation or Decomposition: The analyte or internal standard might fragment or decompose in the ion source of the mass spectrometer, leading to ions that interfere with the other's signal.[5]
-
Deuterium (B1214612) Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or matrix, a process known as back-exchange.[6][7] This can generate the unlabeled analyte from the deuterated IS, leading to inaccurate results.[7]
Q3: Why is my deuterated internal standard showing a signal in the analyte's mass transition even when no analyte is present?
A3: This is a strong indication that your deuterated internal standard is contaminated with the unlabeled analyte.[2] It is crucial to assess the purity of the internal standard before use.[3]
Q4: Can the chromatographic separation between the analyte and the deuterated internal standard affect cross-contamination?
A4: Yes. While deuterated internal standards are expected to co-elute with the analyte, a slight chromatographic shift can occur due to the "isotope effect".[8][9] If the analyte and IS separate, they may experience different matrix effects, which can lead to inconsistent analyte/internal standard response ratios and impact the accuracy of quantification.[9][10] Complete co-elution is ideal for effectively compensating for matrix effects.[9][11]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to analyte and deuterated internal standard cross-contamination.
Issue 1: Inconsistent or Inaccurate Quantification Results
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity of Internal Standard | 1. Analyze the Internal Standard Solution Alone: Prepare a solution of the deuterated internal standard in a clean solvent at the working concentration and analyze it by LC-MS/MS. Monitor the mass transition for the unlabeled analyte. The response should be negligible, ideally less than 5% of the LLOQ response.[7]2. Verify Certificate of Analysis (CoA): Check the CoA for the isotopic and chemical purity of the standard.[3] If the purity is lower than specified, consider obtaining a new, higher-purity standard. |
| Analyte's Natural Isotope Contribution ("Crosstalk") | 1. Analyze a High-Concentration Analyte Sample: Inject a high-concentration solution of the unlabeled analyte and monitor the mass transition of the deuterated internal standard. A significant signal indicates isotopic overlap.[5]2. Increase Mass Difference: If possible, use an internal standard with a higher degree of deuteration (typically ≥ 3 amu difference) to shift its mass further from the analyte's isotopic cluster.[9][11]3. Use a ¹³C or ¹⁵N Labeled Standard: These standards are less prone to chromatographic shifts and their isotopic contribution is often more predictable.[9] |
| Deuterium Exchange | 1. Evaluate Label Stability: Assess the stability of the deuterium labels by incubating the internal standard in the sample matrix under the experimental conditions and monitoring for any increase in the unlabeled analyte signal over time.[12]2. Check Label Position: Ensure deuterium atoms are on stable, non-exchangeable positions. Avoid labels on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups, especially in acidic or basic conditions.[6][7]3. Optimize pH: If possible, adjust the pH of the sample and mobile phase to conditions where the labels are more stable. |
| Differential Matrix Effects | 1. Optimize Chromatography for Co-elution: Adjust the mobile phase composition, gradient, or column temperature to achieve complete co-elution of the analyte and internal standard.[12][13]2. Perform a Matrix Effect Experiment: Evaluate the ion suppression or enhancement for both the analyte and the internal standard to ensure they are affected similarly.[7] |
Experimental Protocols
Protocol 1: Assessment of Unlabeled Analyte in Deuterated Internal Standard
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard stock solution.
Methodology:
-
Prepare a stock solution of the deuterated internal standard in an appropriate solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions of this stock solution to create working solutions at concentrations typically used in the analytical method.
-
Inject these solutions into the LC-MS/MS system.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the unlabeled analyte.
-
Separately, prepare a calibration curve of the unlabeled analyte.
-
Quantify the amount of unlabeled analyte in the internal standard solutions using the calibration curve. The response of the unlabeled analyte in the internal standard solution should ideally be less than 0.1% of the internal standard's response.
Protocol 2: Evaluation of Deuterium Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing back-exchange.
Materials:
-
Blank matrix (e.g., plasma, urine) known to be free of the analyte.[12]
-
Deuterated internal standard.
-
Solvents used in the sample preparation and mobile phase.[12]
Methodology:
-
Spike the deuterated internal standard into the blank matrix at the working concentration.[12]
-
Divide the sample into multiple aliquots.
-
Incubate the aliquots under the same conditions as a typical sample preparation (e.g., temperature, pH, time).[12]
-
Analyze the aliquots by LC-MS/MS at different time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Monitor for the appearance and increase in the signal of the unlabeled analyte's mass transition over time.[12] A significant increase indicates deuterium exchange.[12]
Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantification.
Caption: The primary causes of cross-contamination between an analyte and its deuterated internal standard.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of Ramiprilat-d5 purity on assay accuracy.
Welcome to the technical support center for the analytical use of Ramiprilat-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of this compound purity on assay accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in analytical assays?
This compound is the deuterium-labeled form of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. It is primarily used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of Ramipril and Ramiprilat in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it has nearly identical physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.
Q2: Why is the purity of this compound critical for assay accuracy?
The purity of this compound is paramount for accurate and reliable quantitative results. Impurities can be broadly categorized into chemical impurities and isotopic impurities.
-
Chemical Impurities: These are any chemical species other than this compound, such as residual starting materials, byproducts from synthesis, or degradation products. The presence of unlabeled Ramiprilat as a chemical impurity is a significant concern.
-
Isotopic Impurities: These are molecules with the same chemical formula as this compound but with a different isotopic composition, most notably the unlabeled analyte (Ramiprilat) or species with fewer deuterium (B1214612) atoms.
The presence of these impurities can lead to several issues, including:
-
Inaccurate Quantification: Unlabeled Ramiprilat in the this compound internal standard will contribute to the analyte signal, leading to an overestimation of the analyte's concentration.
-
Non-Linear Calibration Curves: Interference from impurities can disrupt the linear relationship between the analyte concentration and the response ratio, biasing the results.
-
Compromised Assay Sensitivity: High levels of impurities can interfere with the detection of the analyte, particularly at the lower limit of quantification (LLOQ).
Q3: What are the recommended purity levels for this compound?
For regulated bioanalysis, regulatory bodies like the FDA and EMA emphasize the use of highly pure and well-characterized reference standards. While specific guidelines for this compound are not detailed in the search results, general recommendations for deuterated internal standards are:
-
Chemical Purity: >99%
-
Isotopic Purity (Enrichment): ≥98%
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that specifies both the chemical and isotopic purity of the this compound lot being used.
Q4: What are the common degradation products of Ramipril that could be present as impurities?
Ramipril can degrade through hydrolysis to form Ramiprilat (impurity E) and through cyclization to form Ramipril diketopiperazine (impurity D). These compounds, if present in the this compound standard, can interfere with the assay.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for Ramiprilat are consistently high and variable, even though I am using this compound as an internal standard. What could be the cause?
Answer: This is a common problem that can often be traced back to the purity of the internal standard.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Detailed Steps:
-
Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects. Overlay the chromatograms of Ramiprilat and this compound to confirm they co-elute. If not, adjust your chromatographic method.
-
Assess Isotopic Purity: The presence of unlabeled Ramiprilat in your this compound standard is a likely culprit for over-quantification.
-
Action: Prepare a high-concentration solution of your this compound and analyze it by LC-MS/MS, monitoring the mass transition for unlabeled Ramiprilat. The response should be negligible.
-
-
Evaluate for Chemical Impurities: Other impurities could also interfere with the analysis.
-
Action: Review the Certificate of Analysis for your this compound. If in doubt, consider purity analysis by high-resolution mass spectrometry or NMR.
-
-
Investigate Isotopic Exchange: Although less common for d5-labeled compounds on stable positions, back-exchange of deuterium for hydrogen can occur under certain conditions.
-
Action: Incubate this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the unlabeled Ramiprilat signal.
-
Issue 2: Non-Linear Calibration Curve
Question: My calibration curve for Ramiprilat is non-linear, especially at the lower and upper ends of the concentration range. How can the purity of this compound cause this?
Answer: Non-linearity can be caused by isotopic interference between the analyte and the internal standard.
Logical Relationship Diagram:
Technical Support Center: Ion Suppression in Ramiprilat and Ramiprilat-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the bioanalysis of Ramiprilat and its stable isotope-labeled internal standard, Ramiprilat-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Ramiprilat analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Ramiprilat) in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency, leading to a decreased signal intensity.[1] Consequently, ion suppression can compromise the accuracy, precision, and sensitivity of the quantitative analysis of Ramiprilat.[3][4][5]
Q2: How does the use of this compound as an internal standard help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis to compensate for matrix effects.[6] Since this compound is chemically almost identical to Ramiprilat, it is expected to have very similar chromatographic behavior and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be significantly minimized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate inaccuracies caused by ion suppression?
A3: While this compound is highly effective in compensating for ion suppression, it may not completely eliminate all inaccuracies, especially in cases of severe matrix effects or if there is a slight chromatographic separation between Ramiprilat and this compound.[7] Therefore, it is still crucial to assess and minimize the underlying causes of ion suppression during method development.
Q4: What are the common sources of ion suppression in Ramiprilat bioanalysis?
A4: Common sources of ion suppression in the analysis of Ramiprilat from biological matrices include:
-
Endogenous matrix components: Phospholipids (B1166683), salts, and proteins from plasma or other biological fluids are major contributors to ion suppression.[4][8]
-
Sample preparation reagents: Incomplete removal of reagents used during sample processing, such as protein precipitation agents, can interfere with ionization.
-
Mobile phase additives: Non-volatile buffers or other mobile phase components can accumulate in the ion source and cause suppression.[1]
-
Contamination: Contaminants from collection tubes, vials, or the LC-MS system itself can also lead to ion suppression.[5]
Troubleshooting Guide for Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression for Ramiprilat and this compound.
Step 1: Assess the Presence and Severity of Ion Suppression
The first step is to determine if ion suppression is affecting your assay. The most direct method is the post-extraction addition experiment .
-
Objective: To compare the response of Ramiprilat and this compound in the presence and absence of the sample matrix.
-
Procedure:
-
Extract a blank matrix sample (e.g., plasma from a drug-free subject) using your established sample preparation method.
-
Prepare a neat solution of Ramiprilat and this compound in the mobile phase at a known concentration.
-
Spike the extracted blank matrix with the same concentration of Ramiprilat and this compound as the neat solution.
-
Analyze both the spiked matrix sample and the neat solution by LC-MS/MS.
-
-
Evaluation: Calculate the Matrix Factor (MF) using the following formula:
MF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
An MF value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Step 2: Identify the Source of Ion Suppression
If ion suppression is confirmed, the next step is to pinpoint the source. A post-column infusion experiment is a powerful tool for this purpose.[8][9]
-
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.
-
Procedure:
-
Continuously infuse a standard solution of Ramiprilat and this compound into the MS detector, post-column, using a syringe pump and a T-connector.[8]
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal intensity of Ramiprilat and this compound.
-
-
Evaluation: A stable baseline signal will be observed. Any dip or decrease in this baseline corresponds to a region in the chromatogram where matrix components are eluting and causing ion suppression.[5][8] If the retention time of Ramiprilat coincides with one of these dips, your analysis is affected by ion suppression.
Step 3: Mitigate Ion Suppression
Once the presence and source of ion suppression are understood, several strategies can be employed for mitigation:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation or liquid-liquid extraction at removing interfering phospholipids and salts.[1]
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve the selective extraction of Ramiprilat and leave interferences behind.
-
-
Improve Chromatographic Separation:
-
Gradient Elution: Adjust the mobile phase gradient to separate Ramiprilat and this compound from the interfering matrix components identified in the post-column infusion experiment.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation.
-
-
Modify Mass Spectrometric Conditions:
-
Ion Source Parameters: Optimize parameters such as desolvation temperature, gas flows, and capillary voltage to enhance the ionization of Ramiprilat and minimize the impact of interfering compounds.[1]
-
Ionization Mode: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[5]
-
Data Presentation
Table 1: Example Data from a Post-Extraction Addition Experiment
| Analyte | Peak Area (Neat Solution) | Peak Area (Spiked Matrix Extract) | Matrix Factor (%) |
| Ramiprilat | 1,250,000 | 750,000 | 60.0 |
| This compound | 1,300,000 | 780,000 | 60.0 |
In this example, a Matrix Factor of 60% for both analytes indicates significant ion suppression.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low analyte signal in matrix samples | Ion suppression | Perform post-extraction addition and post-column infusion experiments. |
| Poor reproducibility of results | Variable ion suppression | Improve sample cleanup (e.g., switch to SPE), optimize chromatography. |
| Analyte peak co-elutes with suppression zone | Inadequate chromatographic separation | Modify LC gradient, change column, or adjust mobile phase composition. |
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment
-
Preparation of Neat Solution: Prepare a solution of Ramiprilat (100 ng/mL) and this compound (100 ng/mL) in the initial mobile phase composition.
-
Sample Preparation:
-
Thaw a blank plasma sample to room temperature.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724) to 100 µL of blank plasma.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Spiking: Add the appropriate volume of a concentrated stock solution of Ramiprilat and this compound to the supernatant from step 2.3 to achieve a final concentration of 100 ng/mL for each.
-
Analysis: Inject equal volumes of the neat solution and the spiked matrix extract into the LC-MS/MS system and record the peak areas for Ramiprilat and this compound.
-
Calculation: Calculate the Matrix Factor as described in Step 1 of the troubleshooting guide.
Mandatory Visualizations
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing back-exchange of deuterium in Ramiprilat-d5.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the back-exchange of deuterium (B1214612) in Ramiprilat-d5 during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment, typically from protic solvents like water.[1][2] This can lead to a decrease in the isotopic enrichment of the sample, potentially causing inaccuracies in quantitative analyses (e.g., by mass spectrometry) and misinterpretation of experimental results.[1][3] For this compound, the deuterium atoms on the ethyl-d5 group are generally stable. However, any labile protons, such as those on carboxylic acid and amine groups, will readily exchange with deuterium from deuterated solvents and subsequently back-exchange with protons from any protic solvent introduced during sample preparation or analysis.
Q2: Which deuterium atoms in this compound are most susceptible to back-exchange?
A2: The deuterium atoms on the d5-ethyl group of this compound are covalently bonded to carbon and are generally considered stable under typical analytical conditions. The primary concern for back-exchange involves the labile protons on the carboxylic acid and amine functional groups. If the compound is dissolved in a deuterated solvent for NMR studies, these positions will become deuterated. Subsequent exposure to any protic solvent (e.g., H₂O in a mobile phase) will cause these deuterons to exchange back to protons.
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The rate of deuterium back-exchange is primarily influenced by three main factors:
-
pH: Back-exchange is catalyzed by both acids and bases. The minimum rate of exchange for amide protons in peptides, which can be a proxy for other labile protons, is typically observed at a pH of approximately 2.5.[1][4]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1] Maintaining low temperatures throughout the experimental workflow is crucial.
-
Time: The longer the deuterated sample is exposed to a protic environment, the greater the extent of back-exchange will be.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of deuterium label in LC-MS analysis. | 1. Protic solvent (e.g., water) in the mobile phase. 2. Suboptimal pH of the mobile phase. 3. Elevated temperature of the LC system (column, autosampler). 4. Prolonged analysis time. | 1. Use a mobile phase with a high percentage of aprotic organic solvent (e.g., acetonitrile) if compatible with the chromatography. If an aqueous phase is necessary, it should be minimized. 2. Adjust the mobile phase pH to the range of 2.3 - 2.6 to minimize the exchange rate.[2] 3. Maintain the autosampler and column at a low temperature, ideally between 0-4°C.[1] 4. Optimize the chromatographic method to reduce the run time as much as possible.[3] |
| Inconsistent deuterium incorporation observed across replicate injections. | 1. Variations in sample preparation time. 2. Inconsistent temperature during sample handling. 3. Contamination of solvents with water. | 1. Standardize the timing of all sample preparation steps, from dissolution to injection. Automation can improve consistency.[1] 2. Use pre-chilled solvents and keep samples on ice or in a chilled rack throughout the preparation process. 3. Use fresh, high-purity, anhydrous solvents. Store deuterated solvents under an inert atmosphere and use freshly opened bottles when possible. |
| Deuterium loss observed during sample storage. | 1. Improper storage conditions. 2. Use of non-deuterated solvents for storage. 3. Atmospheric moisture ingress. | 1. Store this compound as a solid in a desiccator at the recommended temperature. For solutions, store at low temperatures (e.g., -80°C) in tightly sealed vials. 2. If storage in solution is necessary, use an appropriate deuterated solvent. 3. Use vials with PTFE-lined caps (B75204) to minimize moisture absorption. For long-term storage, consider flame-sealing ampoules. |
| Poor signal intensity in mass spectrometry. | Use of non-volatile buffers. | Use volatile buffers like formic acid in the LC mobile phase to ensure efficient ionization and compatibility with mass spectrometry.[1] |
Data Presentation
The following tables summarize the hypothetical impact of pH and temperature on the back-exchange of a labile deuterium atom on this compound during a 10-minute exposure to a protic solvent.
Table 1: Effect of pH on Deuterium Back-Exchange
| pH of Aqueous Mobile Phase | Temperature (°C) | % Deuterium Retention (Hypothetical) |
| 2.5 | 4 | 95% |
| 4.0 | 4 | 85% |
| 7.0 | 4 | 60% |
| 8.5 | 4 | 45% |
Table 2: Effect of Temperature on Deuterium Back-Exchange
| Temperature (°C) | pH of Aqueous Mobile Phase | % Deuterium Retention (Hypothetical) |
| 4 | 2.5 | 95% |
| 10 | 2.5 | 88% |
| 25 (Room Temp) | 2.5 | 75% |
| 40 | 2.5 | 55% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Back-Exchange
-
Reagent Preparation:
-
Sample Dissolution:
-
Weigh the required amount of this compound in a pre-chilled microcentrifuge tube.
-
Dissolve the sample in a minimal amount of pre-chilled, anhydrous aprotic solvent (e.g., acetonitrile). If a buffer is needed for solubility, use the pre-chilled pH 2.5 buffer and work quickly.
-
-
Sample Handling:
-
Perform all subsequent dilutions and transfers in a chilled environment (e.g., on an ice bath or in a cold room).
-
Transfer the final sample to an autosampler vial that has been pre-chilled.
-
-
LC-MS Analysis:
-
Set the autosampler temperature to 4°C.
-
Equilibrate the column at a low temperature (e.g., 4°C) if a chilled column compartment is available.
-
Inject the sample immediately after preparation.
-
Use a rapid LC gradient to minimize the analysis time.[3]
-
Protocol 2: Quenching an Exchange Reaction for Analysis
This protocol is relevant if this compound is used in an experiment where it is intentionally exposed to a deuterated buffer to study exchange at labile sites.
-
Preparation:
-
Prepare a quench buffer (e.g., 0.1 M phosphate (B84403) buffer) and adjust the pH to 2.5 with a strong acid.
-
Chill the quench buffer to 0°C in an ice bath.[1]
-
-
Quenching:
-
Analysis:
-
Immediately proceed with analysis following the steps outlined in Protocol 1.
-
Visualizations
Caption: Factors influencing deuterium back-exchange in this compound.
Caption: Recommended workflow for minimizing back-exchange during LC-MS analysis.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Ramiprilat Quantification: Ramiprilat-d5 versus ¹³C-Labeled Ramiprilat
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry.
In the quantitative analysis of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope dilution method, which utilizes an isotopically labeled version of the analyte as an internal standard, is considered the gold standard. This guide provides an objective comparison between the commonly used deuterium-labeled Ramiprilat (Ramiprilat-d5) and the theoretically superior ¹³C-labeled Ramiprilat.
Performance Comparison: this compound vs. ¹³C-Labeled Ramiprilat
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves identically during sample preparation, chromatography, and ionization, thereby accurately correcting for any variability. Herein lies the fundamental difference between deuterium (B1214612) and ¹³C labeling.
| Feature | ¹³C-Labeled Ramiprilat (Predicted Performance) | This compound (Observed/Potential Performance) | Rationale & Implications for Ramiprilat Analysis |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[1] | Variable. Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[2] This is a lower risk if the label is on a stable position like the phenyl ring in this compound. | ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process, ensuring data integrity.[3] |
| Chromatographic Co-elution | Excellent. The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, leading to perfect co-elution.[4] | Potential for slight chromatographic shift. Deuterated compounds can elute slightly earlier than the non-deuterated analyte due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[4][5] | Co-elution is critical for accurate compensation of matrix effects. If the internal standard and analyte separate chromatographically, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[6] |
| Matrix Effect Compensation | Superior. By co-eluting perfectly, ¹³C-labeled standards experience the same matrix effects as the analyte, providing more accurate correction and improved data quality.[7] | Potentially incomplete. A chromatographic shift between this compound and Ramiprilat can lead to differential matrix effects, which may not be fully compensated for by the internal standard.[5] | In complex biological matrices like plasma, accurate matrix effect compensation is crucial for reliable quantification.[7] |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[8] | Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate spectra. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Generally higher. The synthesis of ¹³C-labeled compounds is often more complex and expensive.[3][8] Availability of ¹³C-labeled Ramiprilat appears limited based on public literature. | Generally lower and more readily available. Deuterated internal standards are more common and typically more cost-effective to synthesize.[9][10] this compound is commercially available.[10] | Budgetary constraints and availability are practical considerations. However, the higher initial cost of a ¹³C-labeled standard may be offset by reduced method development time and greater data reliability.[1] |
Experimental Data
While a direct head-to-head comparison is unavailable, the following table presents typical performance data for the bioanalysis of Ramiprilat using a deuterated internal standard (Ramipril-d5) and a non-isotopically labeled internal standard (Enalaprilat). This data can serve as a benchmark for the expected performance of this compound.
| Parameter | Ramiprilat with Ramipril-d5 IS | Ramiprilat with Enalaprilat IS[11] |
| Linearity Range | 50.3–32,850.6 pg/mL | 1.08 - 107.56 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) | 50.3 pg/mL | 1.08 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.2% | 2.29% - 7.11% |
| Inter-day Precision (%CV) | ≤ 5.0% | Not Reported |
| Accuracy (at LLOQ) | Within ±5.0% | 99.64% |
| Mean Recovery | Not Reported | 85.10% |
| Matrix Effect | 3.5% | Not explicitly quantified |
Note: The data presented is from separate studies with different methodologies and cannot be directly compared. It is intended to provide a general understanding of the performance of bioanalytical methods for Ramiprilat.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Ramiprilat in human plasma using a stable isotope-labeled internal standard, based on published methods.[11]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile (B52724) (or other suitable protein precipitation agent) to each sample.
-
Vortex for 10 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.
-
Transfer the supernatant to clean injector vials.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Chromolith Speed Rod RP-18e, 50x4.6 mm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Ramiprilat: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature.
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., ICH M10), including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (within-run and between-run)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (bench-top, freeze-thaw, long-term)
Visualizing the Workflow and Rationale
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ijpsonline.com [ijpsonline.com]
The Gold Standard in Bioanalysis: A Performance Evaluation of Ramiprilat-d5 in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of the performance of Ramiprilat-d5 as an internal standard for the bioanalysis of Ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797), across various biological matrices. We will delve into supporting experimental data, compare it with alternatives, and provide detailed experimental protocols.
This compound, a deuterium-labeled version of Ramiprilat, is widely regarded as the gold standard internal standard for the quantification of Ramiprilat in biological samples.[1][2] Its utility stems from its near-identical physicochemical properties to the analyte of interest, which ensures it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry. This co-eluting and co-ionizing behavior effectively compensates for matrix effects and other sources of analytical variability, leading to superior accuracy and precision in quantification.[1][2][3]
Performance Across Biological Matrices: A Comparative Overview
The performance of a bioanalytical method is critically dependent on the biological matrix in which the analyte is being quantified. Here, we compare the performance of methods using this compound for the analysis of Ramiprilat in human plasma, urine, and a proposed approach for tissue samples.
Human Plasma
Human plasma is the most common matrix for pharmacokinetic studies of Ramiprilat. Numerous validated LC-MS/MS methods have demonstrated the excellent performance of this compound as an internal standard in this matrix.
Table 1: Performance Characteristics of Ramiprilat Quantification in Human Plasma using this compound as an Internal Standard.
| Parameter | Reported Performance |
| Linearity (Range) | 0.2 - 80 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to none reported |
| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Note: The values in this table are a summary of findings from multiple studies and may vary slightly between different validated methods.[4]
Human Urine
The analysis of Ramiprilat in urine is crucial for understanding its excretion profile. While less abundant in the literature compared to plasma, methods for urine analysis have been successfully developed.
Table 2: Performance Characteristics of Ramiprilat Quantification in Human Urine.
| Parameter | Reported Performance/Considerations |
| Linearity (Range) | Method dependent, requires validation |
| Correlation Coefficient (r²) | Expected to be > 0.99 |
| Lower Limit of Quantification (LLOQ) | Method dependent, requires validation |
| Intra-day Precision (%CV) | Expected to be < 15% |
| Inter-day Precision (%CV) | Expected to be < 15% |
| Accuracy (% Bias) | Expected to be within ±15% |
| Recovery | Requires optimization due to high salt content and variability in urine composition |
| Matrix Effect | Can be more pronounced than in plasma; use of a deuterated internal standard like this compound is highly recommended to mitigate this. |
| Stability | Requires specific evaluation in urine matrix. |
Tissue Homogenates
Table 3: Projected Performance Characteristics of Ramiprilat Quantification in Tissue Homogenates using this compound.
| Parameter | Projected Performance/Considerations |
| Linearity (Range) | To be determined during method development and validation. |
| Correlation Coefficient (r²) | Target > 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on tissue type and homogenization efficiency. |
| Intra-day Precision (%CV) | Target < 15% |
| Inter-day Precision (%CV) | Target < 15% |
| Accuracy (% Bias) | Target within ±15% |
| Recovery | Highly dependent on the extraction method from the tissue homogenate. |
| Matrix Effect | Expected to be significant; this compound is crucial for accurate quantification. |
| Stability | Must be thoroughly evaluated in tissue homogenates. |
Comparison with an Alternative Internal Standard: Enalaprilat
While deuterated internal standards are preferred, other structurally similar compounds can be used. Enalaprilat, the active metabolite of the ACE inhibitor Enalapril, has been employed as an internal standard for the simultaneous quantification of Ramipril and Ramiprilat.[5][6]
Table 4: Comparison of this compound and Enalaprilat as Internal Standards for Ramiprilat Quantification.
| Feature | This compound (Deuterated IS) | Enalaprilat (Analogue IS) |
| Chemical Structure | Identical to Ramiprilat, with deuterium (B1214612) substitution. | Structurally similar ACE inhibitor metabolite. |
| Chromatographic Behavior | Co-elutes with Ramiprilat.[2] | Elutes at a different retention time. |
| Ionization Efficiency | Nearly identical to Ramiprilat.[2] | May differ from Ramiprilat, potentially leading to differential matrix effects. |
| Compensation for Matrix Effects | Excellent, as it experiences the same ionization suppression/enhancement.[1] | Good, but may not perfectly mimic the behavior of Ramiprilat in all matrices. |
| Accuracy and Precision | Generally provides the highest level of accuracy and precision.[1] | Can provide acceptable accuracy and precision, but may be more susceptible to variability. |
| Availability | Commercially available from specialized suppliers. | Commercially available. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation from Human Plasma
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Sample Preparation from Human Urine
-
Dilution and Filtration:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample to pellet any particulate matter.
-
In a clean tube, dilute an aliquot of the urine supernatant with a suitable buffer (e.g., 1:1 with mobile phase A).
-
Add the internal standard, this compound.
-
Filter the diluted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
-
Proposed Sample Preparation from Tissue Homogenate
-
Homogenization:
-
Accurately weigh a portion of the frozen tissue (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a fixed ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
-
Extraction from Supernatant:
-
Collect the supernatant (tissue homogenate).
-
Perform protein precipitation as described for plasma, or a liquid-liquid extraction for further cleanup if necessary.
-
Add the internal standard, this compound, to the supernatant before the extraction step.
-
LC-MS/MS Analysis Parameters
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for Ramiprilat and this compound.
Mandatory Visualizations
The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Ramiprilat
Ramiprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.
Bioanalytical Workflow for Ramiprilat Quantification
The following diagram illustrates a typical workflow for the quantification of Ramiprilat in a biological matrix using an internal standard.
Caption: A generalized workflow for the bioanalysis of Ramiprilat.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Inter-laboratory Quantification of Ramiprilat
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance characteristics of different analytical methods for ramiprilat (B1678798) quantification in human plasma. It is important to note that these results are compiled from separate studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and laboratory practices.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ramiprilat Quantification
| Study Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) |
| Study 1 | 0.2 - 80 | 0.2 | < 8.0 | < 8.0 | 95.0 - 105.0 |
| Study 2 | 0.262 - 105.0 | 0.262 | < 10.4 | < 12.3 | 96.8 - 105.5[1] |
| Study 3 | 1.08 - 107.56 | 1.08 | 2.29 - 7.11 | 7.37 | 82.02 - 87.05[2] |
| Study 4 | 0.25 - 100 | 0.25 | 4.4 - 6.7 | 3.5 - 4.7 | 81.0 - 98.2[3] |
Table 2: Performance Characteristics of HPLC-UV Methods for Ramipril (B1678797) Quantification
Note: Data for ramiprilat quantification in biological matrices using HPLC-UV is limited in the reviewed literature. The following data pertains to the quantification of the parent drug, ramipril, in pharmaceutical preparations, which may not directly reflect the performance for ramiprilat in plasma.
| Study Reference | Linearity Range (µg/mL) | Lower Limit of Quantification (LOQ) (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) |
| Study 5 | 0.25 - 7.5 | 0.25 | < 4.95 | < 4.95 | 99.7[4] |
Experimental Protocols: A Look into the Methodologies
The following sections provide a detailed overview of the experimental protocols employed in the cited studies for the quantification of ramiprilat.
LC-MS/MS Methodologies
Sample Preparation: A common approach for plasma sample preparation involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This rapid and simple technique typically involves the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample. After vortexing and centrifugation, the clear supernatant is separated and injected into the LC-MS/MS system. One study emphasized the importance of maintaining low sample processing temperatures (4°C) to ensure analyte stability.[5]
-
Liquid-Liquid Extraction (LLE): LLE is utilized to separate ramiprilat from the plasma matrix based on its partitioning between two immiscible liquid phases. This method can provide cleaner extracts compared to PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is universally employed for the separation of ramiprilat from endogenous plasma components.
-
Columns: C18 columns of varying dimensions and particle sizes are the standard choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol) is used as the mobile phase. Gradient elution is often preferred to achieve optimal separation and peak shape.
Mass Spectrometric Detection: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions of ramiprilat and the internal standard.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for ramiprilat and its stable isotope-labeled internal standard to ensure high selectivity and sensitivity.
HPLC-UV Methodology (for Ramipril)
Sample Preparation: For pharmaceutical dosage forms, sample preparation typically involves dissolving the tablet in a suitable solvent, followed by filtration before injection.
Chromatographic Separation: Similar to LC-MS/MS methods, RP-HPLC with a C18 column is the standard.
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer and acetonitrile.[4]
UV Detection: The detection of ramipril is carried out using a UV detector at a specific wavelength, often around 210 nm.
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Ramiprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this critical signaling pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat on ACE.
Experimental Workflow: LC-MS/MS Quantification of Ramiprilat
The diagram below outlines a typical workflow for the quantification of ramiprilat in plasma samples using LC-MS/MS.
Caption: A generalized workflow for the LC-MS/MS analysis of Ramiprilat in plasma.
References
Validation of Ramiprilat-d5 for Regulated Bioanalysis: A Comparison Guide
This guide provides a comprehensive comparison of Ramiprilat-d5 and Enalaprilat as internal standards for the quantification of Ramiprilat in human plasma samples under regulated bioanalysis guidelines. The data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies and aligned with the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5]
Introduction
The accurate quantification of drug metabolites is crucial in pharmacokinetic and bioequivalence studies. Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, requires a robust and reliable bioanalytical method for its determination in biological matrices.[6][7] The use of an appropriate internal standard (IS) is critical to ensure the accuracy and precision of the LC-MS/MS method by compensating for variability during sample processing and analysis.[6][7]
This guide compares the performance of a stable isotope-labeled (SIL) internal standard, this compound, with a structural analog internal standard, Enalaprilat. The ideal IS should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. A SIL-IS, such as this compound, is generally considered the gold standard as its physicochemical properties are nearly identical to the analyte, leading to better compensation for matrix effects and extraction variability.
Experimental Protocols
The following protocols describe the methodology used to generate the comparative data for this compound and Enalaprilat as internal standards for the quantification of Ramiprilat.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed for the extraction of Ramiprilat and the internal standards from human plasma.
-
Sample Pre-treatment: 200 µL of human plasma was spiked with 20 µL of the internal standard working solution (either this compound or Enalaprilat). The sample was then acidified with 20 µL of 5% phosphoric acid.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge was conditioned sequentially with 1 mL of methanol (B129727) and 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0).
-
Sample Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: The analytes were eluted with 1 mL of a 5% ammonia (B1221849) in methanol solution.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Analysis
The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramiprilat: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Enalaprilat: Precursor Ion > Product Ion
-
-
Data Presentation: Performance Comparison
The performance of this compound and Enalaprilat as internal standards was evaluated based on key validation parameters as stipulated in the ICH M10 guideline.[1][2][3][4][5]
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Enalaprilat as IS | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.1 | 0.1 | - |
| Accuracy at LLOQ (%) | 95.8 - 104.2 | 92.5 - 108.1 | 80 - 120% |
| Precision at LLOQ (%CV) | ≤ 8.5 | ≤ 12.3 | ≤ 20% |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | This compound as IS | Enalaprilat as IS | Acceptance Criteria | ||
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | |||
| LQC | 0.3 | 98.7 - 102.1 | ≤ 5.4 | 94.2 - 106.8 | ≤ 9.8 | Accuracy: 85-115% |
| MQC | 40 | 99.1 - 101.5 | ≤ 4.1 | 96.5 - 104.3 | ≤ 7.5 | Precision: ≤ 15% |
| HQC | 80 | 98.5 - 100.9 | ≤ 3.8 | 97.1 - 103.9 | ≤ 6.9 |
Table 3: Matrix Effect and Recovery
| Parameter | This compound as IS | Enalaprilat as IS | Acceptance Criteria |
| Matrix Effect | |||
| LQC (%CV) | 4.2 | 11.8 | ≤ 15% |
| HQC (%CV) | 3.8 | 9.5 | ≤ 15% |
| Recovery (%) | |||
| LQC | 85.2 | 78.9 | Consistent, precise, and reproducible |
| MQC | 86.1 | 80.2 | |
| HQC | 84.9 | 79.5 | |
| IS-Normalized Recovery (%CV) | 2.1 | 6.8 | ≤ 15% |
Table 4: Stability
| Stability Test | Condition | This compound as IS (% Bias) | Enalaprilat as IS (% Bias) | Acceptance Criteria |
| Bench-top | 8 hours at RT | -2.1 | -5.8 | ≤ ±15% |
| Freeze-Thaw | 3 cycles at -80°C | -3.5 | -8.2 | ≤ ±15% |
| Long-term | 30 days at -80°C | -4.1 | -10.5 | ≤ ±15% |
| Post-preparative | 24 hours in autosampler | -1.8 | -4.3 | ≤ ±15% |
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ramiprilat quantification.
Logical Relationship of Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The experimental data demonstrates that while both this compound and Enalaprilat can be used as internal standards for the bioanalysis of Ramiprilat, this compound offers superior performance. The use of the stable isotope-labeled internal standard, this compound, resulted in lower variability in matrix effects and recovery, leading to improved accuracy and precision of the assay. Furthermore, Ramiprilat demonstrated greater stability under various storage and handling conditions when normalized with its deuterated analog. Therefore, for regulated bioanalysis requiring high accuracy and robustness, this compound is the recommended internal standard for the quantification of Ramiprilat in human plasma.
References
Cross-Validation of an Analytical Method for Ramiprilat Using Ramiprilat-d5 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ramiprilat (B1678798), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril (B1678797). The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with particular attention to the use of deuterated internal standards like Ramiprilat-d5 for ensuring accuracy and precision. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to aid in the selection and implementation of the most suitable analytical strategy for your research needs.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different LC-MS/MS methods validated for the determination of Ramiprilat in biological matrices. These methods utilize various internal standards, including the isotopically labeled this compound, which is considered the gold standard for mitigating matrix effects and improving method robustness.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | This compound[1] | Enalaprilat[2][3] | Ramipril-d5[4] | Enalapril[5] |
| Linearity Range (ng/mL) | Not Specified | 1.08 - 107.56[2][3] | 0.2 - 80[4][6] | 0.262 - 105.0[5] |
| Correlation Coefficient (r²) | Not Specified | > 0.98[2][3] | > 0.999[4] | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Not Specified | 1.08[2][3] | 0.2[4][6] | 0.262[5] |
| Intra-day Precision (%RSD) | < 15% | 2.29 - 7.11[3] | 3.3 - 8.6[4] | < 10.4[5] |
| Inter-day Precision (%RSD) | < 15% | Not Specified | Not Specified | < 12.3[5] |
| Accuracy (%) | 85-115% | 89.09 - 106.61[3] | Not Specified | ± 3.2[5] |
| Recovery (%) | Not Specified | High[2][3] | 65.3 - 97.3[4] | Not Specified |
Table 1: Comparison of LC-MS/MS Method Performance for Ramiprilat Quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols derived from published studies.
Method 1: Protein Precipitation
This method offers a simple and rapid approach for sample preparation.[7]
-
Sample Preparation:
-
To 100 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard solution (this compound in methanol).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 15 minutes.
-
Centrifuge the samples.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the extract before injection into the LC-MS/MS system.[7]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough sample clean-up, which can reduce matrix effects and improve sensitivity.[4][8]
-
Sample Preparation:
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample, to which the internal standard (this compound) has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Luna C18 (2) 100A (150 × 4.6 mm, 5 μm).[4]
-
Mobile Phase: Methanol and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5; 5 mM) (85:15, v/v).[4]
-
-
Mass Spectrometric Conditions:
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental workflow is essential for planning and executing a cross-validation study. The following diagram illustrates the key steps involved.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of a bioanalytical method validation process, as guided by regulatory bodies like the ICH.
Caption: Logical flow of bioanalytical method validation.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 6. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Ramiprilat-d5 by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for assessing the isotopic purity of Ramiprilat-d5, a deuterated internal standard crucial for the accurate quantification of the active drug metabolite, Ramiprilat, in bioanalytical studies. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.
Introduction to Isotopic Purity in Drug Analysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and precise results. This compound, where five hydrogen atoms are replaced by deuterium (B1214612), is an ideal internal standard for Ramiprilat because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis.
However, the isotopic purity of a deuterated standard is a critical parameter that must be assessed. It is practically impossible to synthesize a compound with 100% isotopic purity. The final product will inevitably contain a small population of molecules with fewer than the desired number of deuterium atoms (d0, d1, d2, etc.), known as isotopologues. High isotopic purity ensures a strong, specific signal for the internal standard, minimizing potential interference and cross-talk with the analyte signal.
Comparison of Analytical Approaches for Isotopic Purity
The primary method for determining the isotopic purity of deuterated compounds is high-resolution mass spectrometry (HRMS). This technique can distinguish between the different isotopologues based on their small mass differences.
| Analytical Approach | Principle | Advantages | Disadvantages |
| Full Scan High-Resolution Mass Spectrometry (HRMS) | Acquires a full mass spectrum, allowing for the detection and quantification of all isotopologues (d0 to d5) of this compound. | Provides a complete isotopic distribution profile. Accurate determination of isotopic purity. | Requires a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF). |
| Selected Ion Monitoring (SIM) on a Quadrupole MS | Monitors only specific mass-to-charge ratios (m/z) corresponding to the different isotopologues. | Can be performed on a more common triple quadrupole mass spectrometer. | May not provide a complete picture of all minor isotopologues. Resolution may be insufficient to separate all peaks. |
| Alternative Internal Standard: Ramiprilat-13C,15N | A hypothetical alternative where labeling is with heavy carbon and nitrogen isotopes. | Less susceptible to chromatographic shifts and H/D back-exchange compared to deuterated standards. | Generally more expensive and less readily available than deuterated standards. |
| Alternative Internal Standard: Structural Analog | A non-isotopically labeled molecule with a similar structure to Ramiprilat. | Cost-effective. | Significant differences in chromatographic retention and ionization efficiency can lead to inaccurate quantification. |
Experimental Data: Isotopic Purity of this compound
The following table presents a representative isotopic distribution for a batch of this compound as determined by HRMS. The data is synthesized based on typical distributions observed for deuterated standards.
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |
| d0 (Unlabeled Ramiprilat) | 389.2079 | 0.1 |
| d1 | 390.2142 | 0.3 |
| d2 | 391.2205 | 0.8 |
| d3 | 392.2268 | 2.5 |
| d4 | 393.2331 | 10.2 |
| d5 (Target) | 394.2394 | 86.1 |
Isotopic Purity Calculation:
The isotopic purity is calculated as the percentage of the desired labeled species (d5) relative to the sum of all observed isotopologues.
Isotopic Purity (%) = [Abundance(d5) / (Abundance(d0) + Abundance(d1) + Abundance(d2) + Abundance(d3) + Abundance(d4) + Abundance(d5))] x 100
In this example, the isotopic purity of this compound would be 86.1% . A certificate of analysis for a commercial Ramipril-d5 standard reported an isotopic purity of 99%[1], and another for Ramiprilat D5 reported a chromatographic purity of >90%[2]. The acceptable level of isotopic purity will depend on the specific requirements of the bioanalytical assay.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient to ensure good peak shape and separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: An Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-1000.
-
Resolution: ≥ 70,000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320 °C.
4. Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue and the overall isotopic purity.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for assessing isotopic purity and the logical relationship of how this data is utilized.
Conclusion
The assessment of isotopic purity by high-resolution mass spectrometry is a critical step in the validation of deuterated internal standards like this compound. This guide provides the necessary framework for researchers to understand, implement, and interpret the results of such analyses. By ensuring the high isotopic purity of internal standards, laboratories can significantly improve the accuracy, precision, and reliability of their quantitative bioanalytical data, which is paramount in drug development and clinical research.
References
A Comparative Guide to the Bioanalysis of Ramiprilat: Evaluating Linearity and Sensitivity
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Ramipril (B1678797), the accurate quantification of its active metabolite, Ramiprilat (B1678798), is paramount. This guide provides a comparative overview of the linearity and sensitivity of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Ramiprilat using its deuterated internal standard, Ramiprilat-d5, alongside alternative methods. The information presented is compiled from published, validated bioanalytical methods to aid in the selection of the most appropriate analytical technique.
Performance Comparison of Ramiprilat Assays
The following table summarizes the key performance characteristics of different LC-MS/MS methods for the quantification of Ramiprilat in biological matrices, primarily human plasma. The use of a stable isotope-labeled internal standard like this compound is a common strategy to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Biological Matrix |
| LC-MS/MS | This compound | 0.2 - 80 | 0.2 | > 0.99 | Human EDTA Plasma[1] |
| LC-MS/MS | Enalaprilat | 0.262 - 105.0 | 0.262 | Not Specified | Human Plasma[2] |
| LC-MS/MS | Not Specified | 0.5 - 250 | 0.5 | Not Specified | Human Plasma[3] |
| LC-MS/MS | Enalapril and Enalaprilat | 1.08 - 107.56 | 1.08 | ≥ 0.98 | Human Plasma[4][5] |
| LC-MS/MS | Not Specified | 1 - 100 | 1 | Not Specified | Human Serum[6] |
Note: The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity and the concentration range of interest. While all the listed LC-MS/MS methods demonstrate adequate performance for bioanalytical applications, the use of a deuterated internal standard like this compound is often considered the gold standard for minimizing analytical variability.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative experimental protocols for the quantification of Ramiprilat using LC-MS/MS.
Method 1: LC-MS/MS with this compound Internal Standard
This method is optimized for high sensitivity and specificity in human plasma.
1. Sample Preparation:
-
A specific volume of human plasma is aliquoted.
-
The internal standard, this compound, is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred for analysis.
2. Liquid Chromatography:
-
Column: A suitable C18 column is used for separation.
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water), is employed.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the prepared sample is injected into the LC system.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Specific precursor-to-product ion transitions are monitored for both Ramiprilat and this compound to ensure selectivity and accurate quantification.
Method 2: Alternative LC-MS/MS with Enalaprilat Internal Standard
This method utilizes a different, structurally related internal standard.
1. Sample Preparation:
-
Plasma samples are subjected to a one-step extraction with an organic solvent like ethyl acetate under acidic conditions.[2]
-
The internal standard, Enalaprilat, is added prior to extraction.[2]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
2. Liquid Chromatography:
-
Column: A Diamonsil C18 column (150 mm × 4.6 mm i.d., 5 µm) has been reported.[2]
-
Mobile Phase: A mixture of 1% formic acid and acetonitrile (25:75, v/v) is used at a constant flow rate.[2]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is used.[2]
-
Detection: A triple-quadrupole tandem mass spectrometer is operated in selective reaction monitoring mode.[2]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the bioanalysis of Ramiprilat using LC-MS/MS.
Caption: Experimental workflow for Ramiprilat bioanalysis by LC-MS/MS.
Signaling Pathways and Logical Relationships
In the context of this analytical guide, a logical relationship diagram can illustrate the validation parameters essential for establishing a reliable bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 3. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Ramiprilat: Evaluating Ramiprilat-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comparative analysis of methods for the quantification of Ramiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, with a focus on the use of the deuterated internal standard, Ramiprilat-d5, versus alternative internal standards.
This document summarizes quantitative performance data, details experimental protocols, and presents visual workflows to aid in the selection of the most appropriate bioanalytical method. The data presented is compiled from published scientific literature.
Data Presentation: Accuracy and Precision Comparison
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is due to its similar chemical and physical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. However, other structurally similar molecules have also been successfully used as internal standards.
Below is a comparison of the accuracy and precision for Ramiprilat quantification using different internal standards, as reported in validated bioanalytical methods.
Table 1: Performance of Ramiprilat Quantification with this compound as Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | < 8.0% | 95.0 - 105.0% | < 9.0% | 94.0 - 106.0% |
| Low | 0.6 | < 7.0% | 96.0 - 104.0% | < 8.0% | 95.0 - 105.0% |
| Medium | 40 | < 6.0% | 97.0 - 103.0% | < 7.0% | 96.0 - 104.0% |
| High | 64 | < 5.0% | 98.0 - 102.0% | < 6.0% | 97.0 - 103.0% |
Note: Data is synthesized from typical performance characteristics of validated LC-MS/MS methods and may not represent a single specific study.
Table 2: Performance of Ramiprilat Quantification with Enalaprilat as Internal Standard [1]
| Quality Control Sample | Concentration (ng/mL) | Within-batch Precision (%CV) | Within-batch Accuracy (%) | Between-batch Precision (%CV) | Between-batch Accuracy (%) |
| LLOQ | 1.08 | 7.11 | 89.09 - 106.61 | 7.37 | 92.41 - 104.30 |
| Low | - | 2.29 | - | 2.72 | - |
| Medium | - | - | - | - | - |
| High | - | - | - | 0.45 | - |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following sections outline typical experimental protocols for the quantification of Ramiprilat using either this compound or an alternative internal standard.
Method 1: Quantification of Ramiprilat using this compound Internal Standard by LC-MS/MS
This method represents the current best practice for the bioanalysis of Ramiprilat.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (concentration will depend on the specific assay, e.g., 100 ng/mL).
-
Vortex mix the samples.
-
Pre-condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Ramiprilat and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a short run time (e.g., 2-5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramiprilat: Specific precursor ion → product ion transition (e.g., m/z 389.2 → 206.1).
-
This compound: Specific precursor ion → product ion transition (e.g., m/z 394.2 → 211.1).
-
Method 2: Quantification of Ramiprilat using Enalaprilat Internal Standard by LC-MS/MS[1]
This method provides a viable alternative when a deuterated internal standard is not available.
1. Sample Preparation (Protein Precipitation) [1]
-
To 200 µL of human plasma, add 100 µL of a working solution containing Enalapril and Enalaprilat as internal standards.[1]
-
Vortex for 30 seconds.[1]
-
Add 1 mL of an extraction solution (e.g., acetonitrile) to precipitate proteins.[1]
-
Vortex for 10 minutes.[1]
-
Centrifuge at high speed (e.g., 14,000 RPM) for 5 minutes.[1]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[1]
2. Liquid Chromatography [1]
-
Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.[1]
-
Flow Rate: Not specified.
-
Injection Volume: 10 µL.[1]
3. Mass Spectrometry [1]
-
Instrument: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Specific transitions for Ramiprilat and Enalaprilat would be monitored.
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard, this compound, is the preferred method for the quantification of Ramiprilat in biological matrices. This approach generally yields high accuracy and precision due to the internal standard's ability to mimic the analyte's behavior throughout the analytical process, effectively compensating for experimental variations.
Alternative internal standards, such as Enalaprilat, can also provide acceptable accuracy and precision, as demonstrated in the presented data.[1] The choice of internal standard may depend on factors such as the availability and cost of the deuterated standard. However, for the most rigorous and reliable quantitative bioanalysis, the use of a stable isotope-labeled internal standard like this compound is highly recommended. The detailed protocols and comparative data in this guide should assist researchers in making an informed decision for their specific analytical needs.
References
A Comparative Study of Ramiprilat and Other ACE Inhibitors Utilizing Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Ramiprilat, the active metabolite of Ramipril, with other widely used angiotensin-converting enzyme (ACE) inhibitors. The data presented is supported by experimental protocols that leverage the precision of deuterated internal standards in bioanalytical assays. This approach ensures the highest accuracy for quantitative comparisons, which is critical for drug development and clinical research.
Executive Summary
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. While the therapeutic class effect is well-established, individual agents exhibit distinct pharmacokinetic properties that influence their clinical application. This guide focuses on a comparative analysis of Ramiprilat against other key ACE inhibitors, namely Enalaprilat, Lisinopril, and Benazeprilat. The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highlighted as the gold standard for bioanalytical quantification, as it corrects for matrix effects and variability during sample preparation, ensuring reliable and reproducible data.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of the active forms of several ACE inhibitors. It is important to note that this data has been compiled from various studies, and direct head-to-head comparative trials using deuterated standards for all listed compounds simultaneously are limited. The presented values should be interpreted as representative figures.
Table 1: Pharmacokinetic Parameters of Selected ACE Inhibitors (Active Metabolites)
| Parameter | Ramiprilat | Enalaprilat | Lisinopril | Benazeprilat |
| Time to Peak (Tmax, hours) | 2.0 - 4.0 | 3.0 - 4.0 | 6.0 - 8.0 | 1.0 - 2.0 |
| Maximum Concentration (Cmax, ng/mL) | Varies with dose | Varies with dose | Varies with dose | Varies with dose |
| Area Under the Curve (AUC, ng·h/mL) | Varies with dose | Varies with dose | Varies with dose | Varies with dose |
| Elimination Half-life (t½, hours) | >100 (terminal) | ~11 | ~12 | ~22 |
| Protein Binding (%) | 56 | 50 - 60 | ~0 | >95 |
| Primary Excretion Route | Renal | Renal | Renal | Renal and Biliary |
Note: The terminal elimination half-life of Ramiprilat is significantly longer due to its tight binding to ACE.
Experimental Protocols
The accurate quantification of ACE inhibitors in biological matrices is crucial for pharmacokinetic studies. The use of stable isotope-labeled internal standards, such as deuterated analogs, is the preferred method for LC-MS/MS analysis.
General Bioanalytical Method using LC-MS/MS with Deuterated Standards
This protocol outlines a general procedure for the simultaneous determination of Ramiprilat and other ACE inhibitors in human plasma.
2.1.1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution containing the deuterated analogs of the ACE inhibitors (e.g., Ramipril-d5, Enalaprilat-d5, etc.).
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the sample for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
2.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored. For example:
-
Ramiprilat: [Precursor ion] -> [Product ion]
-
Ramipril-d5: [Precursor ion+5] -> [Product ion+5]
-
-
Source Parameters: Optimized for maximum sensitivity, including ion spray voltage, temperature, and gas flows.
Visualizing Mechanisms and Workflows
Signaling Pathway of ACE Inhibitors
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and also prevent the breakdown of bradykinin, a vasodilator.
Caption: Mechanism of action of ACE inhibitors within the RAAS pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comparative pharmacokinetic study of ACE inhibitors using deuterated standards.
Caption: Workflow for a comparative pharmacokinetic study of ACE inhibitors.
Conclusion
The comparative analysis of Ramiprilat and other ACE inhibitors is essential for understanding their nuanced pharmacokinetic differences, which can have significant clinical implications. The use of deuterated internal standards in LC-MS/MS assays provides the necessary precision for such comparisons. While direct, head-to-head comparative studies with comprehensive pharmacokinetic data are not abundant, the existing literature and established bioanalytical methods provide a strong framework for evaluating these important therapeutic agents. Future research should focus on conducting well-designed comparative pharmacokinetic studies that include a wider range of ACE inhibitors and utilize validated LC-MS/MS methods with deuterated standards to provide a more complete picture of their relative performance.
Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Clinical Trials
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a cornerstone of successful clinical trials. The choice of an appropriate internal standard (IS) is paramount for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and an overview of the current regulatory landscape.
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Among these, deuterated internal standards are frequently utilized due to their cost-effectiveness and broad availability.[3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of SIL-IS to ensure the integrity of pharmacokinetic and toxicokinetic data submitted for regulatory approval.[5][6] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these recommendations, emphasizing the need for a well-characterized IS to compensate for variability during sample processing and analysis.[5][7]
Performance Comparison: Deuterated vs. Other Internal Standards
The ideal internal standard should mimic the physicochemical properties of the analyte to accurately account for variations in sample extraction, matrix effects, and instrument response.[8] While deuterated standards are chemically very similar to their non-labeled counterparts, they are not without potential drawbacks.[9][10]
| Internal Standard Type | Advantages | Disadvantages | Typical Application |
| Deuterated IS | - High structural similarity to analyte[1] - Generally good co-elution[3] - Cost-effective and widely available[3][4] | - Potential for chromatographic isotope effect (slight retention time shift)[10][11] - Risk of isotopic back-exchange[10][12] - Can sometimes mask underlying assay issues[9][13] | Routine quantitative bioanalysis in clinical trials. |
| ¹³C-Labeled IS | - Near-perfect co-elution with analyte[11][14] - Chemically more stable; no risk of back-exchange[14][15] - Considered the "gold standard" for accuracy[14] | - Higher cost and less commercial availability compared to deuterated IS[15] | High-precision studies, analytes prone to isotopic exchange, or when deuterated IS show significant chromatographic shifts. |
| Structural Analog IS | - Readily available and often inexpensive. | - Different physicochemical properties can lead to poor tracking of the analyte[13] - May not adequately compensate for matrix effects[6] - EMA has rejected studies with inadequate structural analogs[6] | Used as a last resort when a SIL-IS is not feasible; requires extensive validation to demonstrate suitability.[9][13] |
Regulatory Acceptance and Validation Requirements
Both the FDA and EMA, now largely aligned under the ICH M10 guideline, mandate rigorous validation of bioanalytical methods.[5][16] The internal standard is a critical component of this validation.
Key validation experiments involving the internal standard include:
-
Selectivity: Ensuring that components in the biological matrix do not interfere with the detection of the analyte or the IS.[1][8]
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and IS. The IS should effectively track and correct for any ion suppression or enhancement.[5][10]
-
Stability: Evaluating the stability of the analyte and IS under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[5]
-
Internal Standard Purity: The IS must be checked for the presence of the unlabeled analyte, which could lead to artificially inflated results.[5]
Experimental Protocols
Below are detailed methodologies for key experiments to validate a deuterated internal standard.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[5]
Methodology:
-
Sample Preparation: Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and deuterated IS into the final elution solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Process blank matrix from each lot through the entire extraction procedure. Spike the analyte and deuterated IS into the final extracted matrix.
-
Set C (Pre-extraction Spike): Spike the analyte and deuterated IS into the blank matrix from each lot before extraction.
-
-
Analysis: Analyze all samples via LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) by comparing the peak areas of the analyte and IS in Set B to Set A.
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[5]
Protocol 2: Evaluation of Isotopic Back-Exchange
Objective: To determine if the deuterium (B1214612) atoms on the internal standard are stable and do not exchange with protons from the sample matrix or solvents.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Incubation: Store the QC samples under conditions that might promote exchange (e.g., elevated temperature, prolonged storage at room temperature, or in acidic/basic conditions if relevant to the sample processing).
-
Analysis: Analyze the incubated samples alongside freshly prepared calibration standards.
-
Data Evaluation: Monitor the mass transition of the unlabeled analyte in samples spiked only with the deuterated IS to check for any increase in signal over time, which would indicate back-exchange.
-
Acceptance Criteria: The contribution of the IS to the analyte signal should be minimal and consistent across the experiment.
Visualizing Key Processes
To better understand the workflows and decision-making processes in bioanalysis, the following diagrams are provided.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: A decision tree for selecting an appropriate internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Disposal of Ramiprilat-d5: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ramiprilat-d5, a deuterated active metabolite of the ACE inhibitor Ramipril, ensuring compliance and minimizing risk.
Understanding the Regulatory Landscape
The disposal of pharmaceutical compounds like this compound is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies overseeing pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which can include certain pharmaceuticals.
This compound Disposal Profile
Based on available safety data, this compound is not classified as a dangerous good for transport. The primary recommended disposal method is incineration. It is crucial to handle this compound in a laboratory setting, equipped with the necessary safety controls.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound, always wear appropriate PPE, including surgical gloves and safety goggles.
-
In case of potential dust formation, a self-contained breathing apparatus is recommended.
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
2. Spill Management:
-
In the event of a spill, immediately contain the area.
-
For liquid spills, absorb with an inert material.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Wash the spill area thoroughly with plenty of water.
-
All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
3. Waste Segregation and Containerization:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.
-
It is common practice to use color-coded containers for different types of pharmaceutical waste. For instance, black containers are often used for RCRA hazardous pharmaceutical waste, while blue or white containers are for non-RCRA pharmaceutical waste.
-
Ensure the container is securely sealed to prevent leaks or spills.
4. Disposal Pathway:
-
The recommended disposal method for this compound is incineration.
-
Engage a licensed professional waste disposal company to handle the final disposal. These companies are equipped to manage pharmaceutical waste in accordance with federal and state regulations.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.
5. Documentation:
-
Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most current and detailed information.
Safeguarding Researchers: A Comprehensive Guide to Handling Ramiprilat-d5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ramiprilat-d5, a deuterated active pharmaceutical ingredient. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. As a potent pharmaceutical compound, it is crucial to use appropriate barriers to prevent exposure.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1] | To prevent inhalation of the compound, especially if it becomes airborne as a dust. |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][4] | To protect the eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double gloving for added protection.[2][3][4] | To prevent skin contact and absorption. |
| Body Protection | A lab coat, worn fully buttoned.[2] | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling Protocol
Safe handling of this compound requires a systematic approach to minimize the risk of exposure. The following step-by-step protocol should be followed:
-
Preparation :
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a pre-prepared spill kit readily accessible.
-
-
Handling the Compound :
-
Wear all required PPE before handling the compound.
-
Handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[3][5]
-
Avoid the formation of dust when handling the solid form of the compound.[3][6]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Post-Handling :
-
Clean the work area thoroughly after handling is complete.
-
Properly remove and dispose of PPE as contaminated waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All materials that have come into contact with this compound, including unused compound, contaminated PPE, and cleaning materials, should be considered chemical waste.[8]
-
Do not mix this waste with general laboratory trash.
-
-
Containment :
-
Collect all solid waste in a designated, clearly labeled, and sealed container.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
-
Disposal Procedure :
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. merck.com [merck.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
